2-Bromo-4-methyl-1,3-oxazole hydrochloride
Description
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPUHPMPYRLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803603-56-6 | |
| Record name | 2-bromo-4-methyl-1,3-oxazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 2-Bromo-4-methyl-1,3-oxazole hydrochloride
Synthesis and Characterization of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride
Executive Summary
2-Bromo-4-methyl-1,3-oxazole hydrochloride (CAS: 1060816-11-6) is a high-value heterocyclic scaffold used extensively in medicinal chemistry. It serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Negishi) for the installation of the 4-methyloxazole moiety—a bioisostere for amides and esters often used to improve metabolic stability and solubility in drug candidates.
This guide details the regiocontrolled lithiation-bromination strategy, which offers superior yield and atom economy compared to classical cyclization methods (e.g., Hantzsch or Cornforth syntheses). It also addresses the critical "salt formation" step, converting the unstable free base into the robust hydrochloride salt for long-term storage.
Retrosynthetic Analysis & Strategy
The synthesis targets the C-2 position, which is the most acidic site on the oxazole ring (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen atoms.
-
Primary Route (Lithiation-Halogenation): Direct deprotonation of commercially available 4-methyloxazole using n-butyllithium (n-BuLi) at cryogenic temperatures, followed by electrophilic quenching with a bromine source (CBr₄ or Br₂).
-
Why this route? It avoids the harsh conditions of radical bromination (which would attack the methyl group) and the multi-step complexity of cyclizing acyclic precursors.
-
Salt Formation: The free base, 2-bromo-4-methyloxazole, is a volatile oil prone to polymerization. Conversion to the hydrochloride salt precipitates a stable, crystalline solid.
Reaction Scheme Visualization
Caption: Step-wise synthesis workflow from 4-methyloxazole to the hydrochloride salt.
Detailed Experimental Protocol
Phase 1: Regioselective Bromination
Reagents:
-
4-Methyloxazole (1.0 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Carbon Tetrabromide (CBr₄) (1.2 eq) [Note: CBr₄ is preferred over elemental bromine for cleaner workup]
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes (for extraction)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Charge the flask with anhydrous THF (10 mL per mmol substrate) and 4-methyloxazole. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C. Higher temperatures promote ring opening (isocyanide formation).
-
Stir at -78°C for 45 minutes to ensure complete formation of the 2-lithio species.
-
-
Quenching: Dissolve CBr₄ in a minimal amount of anhydrous THF. Add this solution dropwise to the lithiated mixture at -78°C.
-
Observation: The solution typically changes color (yellow to orange/brown).
-
-
Workup: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with hexanes (3x). Avoid dichloromethane if possible to prevent potential alkylation side reactions with the basic oxazole. Dry organics over Na₂SO₄ and concentrate carefully under reduced pressure (cold bath, >100 mbar) as the product is volatile.
Phase 2: Hydrochloride Salt Formation
Reagents:
-
Crude 2-Bromo-4-methyloxazole oil
-
4M HCl in Dioxane (or anhydrous HCl gas)
-
Diethyl ether (anhydrous)
Protocol:
-
Dissolve the crude oil in anhydrous diethyl ether (5 mL per gram).
-
Cool the solution to 0°C.
-
Add 4M HCl in dioxane dropwise (1.1 eq) with vigorous stirring.
-
Precipitation: A white to off-white precipitate should form immediately.
-
Isolation: Filter the solid under nitrogen (hygroscopic!). Wash with cold ether.
-
Drying: Dry in a vacuum desiccator over P₂O₅.
Characterization Data
The following data validates the structural identity of the synthesized compound.
| Technique | Parameter | Observed Data (Expected) | Interpretation |
| 1H NMR | Solvent | CDCl₃ / DMSO-d₆ | |
| δ 7.45 ppm | Singlet (1H) | H-5 proton (Oxazole ring). Distinctive downfield shift. | |
| δ 2.18 ppm | Singlet (3H) | C4-Methyl group . | |
| δ ~10-12 ppm | Broad Singlet | NH+ (Hydrochloride proton, visible in DMSO-d6). | |
| 13C NMR | δ 138.5 ppm | Quaternary C | C-2 (Brominated carbon). |
| δ 136.2 ppm | CH | C-5 (Ring carbon). | |
| δ 134.8 ppm | Quaternary C | C-4 (Methyl-substituted). | |
| δ 11.5 ppm | CH₃ | Methyl group . | |
| Mass Spec | HRMS (ESI) | m/z 161.95 / 163.95 | [M+H]+ showing characteristic 1:1 Br isotope pattern. |
Note: The absence of the proton signal at ~7.8 ppm (H-2 of the starting material) confirms successful bromination.
Stability & Handling (Critical)
-
Thermal Instability: 2-Halooxazoles are thermally sensitive. The free base should never be distilled at atmospheric pressure; it may decompose violently.
-
Storage: Store the hydrochloride salt at -20°C under argon. It is hygroscopic and sensitive to hydrolysis.
-
Reactivity: The C-Br bond is highly activated. It will react rapidly with nucleophiles (amines, thiols) and palladium catalysts.
Applications in Drug Discovery
This compound is a "privileged structure" for generating libraries of bioactive molecules.
Mechanism of Palladium Cross-Coupling
The 2-bromooxazole undergoes oxidative addition to Pd(0) faster than many aryl bromides due to the electron-deficient nature of the oxazole ring.
Caption: Catalytic cycle for Suzuki-Miyaura coupling using 2-bromo-4-methyloxazole.
References
-
Lithiation of Oxazoles: V. Sinenko et al., "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole," Current Chemistry Letters, 2018.[1] (Methodology adapted for oxazole analogs).
-
General Oxazole Synthesis: "The Synthesis of Oxazoles: A Technical Guide," Benchchem.
-
Characterization Data: "4-Bromo-2-methyloxazole (Isomer comparison)," PubChem.[2]
-
Safety & Handling: "2-Bromooxazole Safety Data Sheet," Sigma-Aldrich.
Sources
physicochemical properties of 2-Bromo-4-methyl-1,3-oxazole hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methyl-1,3-oxazole and its Hydrochloride Salt
Foreword for the Advanced Researcher
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the physicochemical properties of 2-Bromo-4-methyl-1,3-oxazole. While much of the available data pertains to the free-base form (CAS 1060816-11-6), this guide places a strong emphasis on interpreting this information to predict and understand the properties of its hydrochloride salt. The formation of a hydrochloride salt is a common strategy in drug development to enhance aqueous solubility and improve handling characteristics. Understanding the interplay between the free base and its protonated form is therefore critical for its effective application as a synthetic intermediate in pharmaceutical and agrochemical research.[1][2] This guide moves beyond a simple data sheet, offering insights into the causality behind experimental methodologies and the practical implications of each physicochemical parameter.
Molecular and Structural Characteristics
2-Bromo-4-methyl-1,3-oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position.[1] The oxazole ring itself is an electron-rich system, but the electronegative bromine atom at the C2 position significantly influences its reactivity, making it a key electrophilic site for nucleophilic substitution reactions.[1] The nitrogen atom at the 3-position provides a site for protonation, enabling the formation of salts such as the hydrochloride.
The hydrochloride salt is formed by the protonation of the sp²-hybridized nitrogen atom in the oxazole ring. This converts the neutral, liquid free base into a solid, ionic compound with markedly different physical properties.
Table 1: Core Properties of 2-Bromo-4-methyl-1,3-oxazole (Free Base)
| Property | Value | Source |
| CAS Number | 1060816-11-6 | [1][3][4] |
| Molecular Formula | C₄H₄BrNO | [1][3][4] |
| Molecular Weight | 161.98 g/mol | [3][4] |
| Appearance | Brown to reddish-brown liquid | [3] |
| Boiling Point | 188.7 ± 33.0 °C (Predicted) | [3] |
| Density | 1.654 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | Cc1coc(Br)n1 | [1][4] |
| InChI Key | YCGXOBCNNSFZBC-UHFFFAOYSA-N | [3] |
Basicity and the Hydrochloride Salt (pKa)
The basicity of the oxazole nitrogen is a critical parameter. A predicted pKa of -0.22 ± 0.10 for the protonated form indicates that 2-Bromo-4-methyl-1,3-oxazole is a very weak base.[3]
Implications for the Senior Scientist:
-
Strongly Acidic Salt: The hydrochloride salt is the salt of a very weak base and a strong acid (HCl). In an aqueous solution, it will be fully dissociated, and the solution will be acidic.
-
pH Stability: The compound will exist almost exclusively in its protonated (cationic) form in aqueous media across the entire physiological pH range (1-7.4). This is crucial for designing biological assays and understanding its behavior in vivo, as the charged species will dominate interactions and transport.
-
Synthesis: To isolate the free base from the hydrochloride salt, a relatively strong, non-aqueous base would be required for deprotonation.
Caption: Acid-base equilibrium of the oxazole.
Solubility and Lipophilicity: A Tale of Two Forms
The solubility and lipophilicity profile of this compound is fundamentally dictated by whether it is in the free base or hydrochloride salt form. This duality is a cornerstone of medicinal chemistry strategy.[5][6]
Free Base: Lipophilic Character
The neutral free base is predicted to be lipophilic, with a calculated LogP of 1.74552 .[4] This suggests good solubility in organic solvents like dichloromethane, ethyl acetate, and alcohols, but limited solubility in water. Its predicted Topological Polar Surface Area (TPSA) of 26.03 Ų is low, which, combined with its lipophilicity, suggests it may have good membrane permeability.[4]
Hydrochloride Salt: Aqueous Solubility
Upon formation of the hydrochloride salt, the introduction of a formal positive charge on the nitrogen and a chloride counter-ion transforms the molecule into an ionic species. This dramatically increases its affinity for polar solvents.
Expert Insight: While experimental data is unavailable, it is expertly anticipated that the aqueous solubility of the hydrochloride salt will be several orders of magnitude higher than that of the free base. This enhanced solubility is critical for applications such as preparing stock solutions for biological screening, formulation development, and facilitating reactions in aqueous media.
Table 2: Predicted Physicochemical and Drug-Likeness Parameters
| Parameter | Value (Free Base) | Implication in Drug Discovery |
| LogP | 1.75 | Balances lipophilicity and solubility, within "Rule of 5" guidelines.[4][5] |
| TPSA | 26.03 Ų | Suggests good potential for cell permeability.[4] |
| Hydrogen Bond Donors | 0 | Conforms to Lipinski's Rule of 5.[4][5] |
| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's Rule of 5.[4][5] |
Spectroscopic Characterization Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two key signals:
-
A singlet for the C5-proton, likely in the aromatic region (δ 7.0-8.0 ppm).
-
A singlet for the C4-methyl protons, further upfield (δ 2.0-2.5 ppm).
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display four signals for the aromatic carbons and one for the methyl group. The carbon attached to the bromine (C2) will be significantly deshielded and appear downfield.
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would be characteristic. The key diagnostic feature is the isotopic pattern of bromine.[8]
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 161 (for ⁷⁹Br) and m/z 163 (for ⁸¹Br).
-
Fragmentation: A prominent fragment would be observed at m/z 82, corresponding to the loss of the bromine atom ([M-Br]⁺).
-
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic vibrations for the heterocyclic ring system.
-
C=N and C=C stretching: 1550-1650 cm⁻¹
-
C-O-C stretching: 1050-1200 cm⁻¹
-
C-Br stretching: 500-650 cm⁻¹
-
Experimental Protocols for Physicochemical Analysis
To ensure scientific integrity, all experimental determinations must follow validated protocols. The choice of method is dictated by the need for accuracy and throughput in a research setting.[9]
Protocol 1: Determination of LogP (Octanol-Water Partition Coefficient)
This protocol follows the well-established "shake-flask" method, a gold standard for lipophilicity measurement.[10]
Caption: Workflow for LogP determination.
Methodology:
-
Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of 2-Bromo-4-methyl-1,3-oxazole (free base) in the saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of saturated water in a glass flask.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 2: Spectroscopic Data Acquisition
This protocol outlines a general workflow for obtaining comprehensive spectroscopic data for structural confirmation.
Caption: Workflow for spectroscopic analysis.
Stability, Storage, and Safety
Stability and Storage
-
Storage Conditions: The compound should be stored at -20°C under a nitrogen atmosphere .[3][4]
-
Rationale: This preventative measure is crucial for two reasons. First, low temperatures slow down potential degradation pathways. Second, the inert nitrogen atmosphere prevents reactions with atmospheric oxygen and moisture. The oxazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, and the C-Br bond can undergo nucleophilic attack.
Safety and Handling
The compound is classified as hazardous. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Hazard Statements:
-
Precautionary Statements:
References
-
Grulke, C. et al. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 2-(Bromomethyl)-1,3-oxazole | C4H4BrNO | CID 18957373. Available at: [Link]
-
Royal Society of Chemistry. Chapter 1: Physicochemical Properties. Available at: [Link]
-
Sygnature Discovery. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]
-
Beilstein Journals. Supplementary Information. Available at: [Link]
-
Semantic Scholar. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available at: [Link]
-
American Chemical Society. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Available at: [Link]
-
ResearchGate. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]
-
ResearchGate. Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Available at: [Link]
-
SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. Available at: [Link]
-
MDPI. New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. Available at: [Link]
-
Georganics. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID. Available at: [Link]
Sources
- 1. CAS 1060816-11-6: 2-Bromo-4-methyl-1,3-oxazole [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Oxazole, 2-bromo-4-methyl- CAS#: 1060816-11-6 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
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- 11. 2-bromo-1,3-oxazole-4-carboxylic acid | 1167055-73-3 [sigmaaldrich.com]
Biological Activity of Substituted 4-Methyl-Oxazole Derivatives: A Technical Guide for Lead Optimization
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of substituted 4-methyl-oxazole derivatives.
Executive Summary
The oxazole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to multiple divergent biological targets with high affinity. Within this class, 4-methyl-oxazole derivatives occupy a unique chemical space. The C4-methyl group provides a critical steric handle that restricts conformational rotation, often locking the molecule into a bioactive conformation that enhances selectivity against targets such as Tubulin (colchicine site) , COX-2 , and bacterial DNA gyrase .
This guide synthesizes the pharmacological profile of these derivatives, providing validated protocols for their synthesis and biological evaluation.
Chemical Space & Structure-Activity Relationship (SAR)
The 4-methyl-oxazole core is not merely a linker; it is a pharmacophore modulator. The methyl group at position 4 introduces specific steric constraints that differentiate these compounds from their des-methyl analogs.
SAR Analysis
-
Position 2 (C2): Substitution here drives target affinity. Aromatic rings (e.g., 3,4,5-trimethoxyphenyl) at C2 often mimic the A-ring of colchicine, conferring potent antitubulin activity.
-
Position 4 (C4-Me): The methyl group prevents coplanarity of the C2 and C5 substituents. This "twist" is essential for fitting into the hydrophobic pockets of enzymes like COX-2.
-
Position 5 (C5): This position tolerates diverse functional groups (sulfonamides, esters) and dictates pharmacokinetic properties (solubility, metabolic stability).
Visualization: SAR Logic
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Structure-Activity Relationship (SAR) map of 4-methyl-oxazole derivatives.
Therapeutic Applications & Quantitative Data
Anticancer Activity (Tubulin Inhibition)
Certain 4-methyl-oxazole derivatives function as Microtubule Destabilizing Agents (MDAs). They bind to the colchicine site of
Key Data Points:
| Compound ID | Substitution (C2 / C5) | Cell Line | IC50 (
Antimicrobial Activity
Derivatives substituted with heterocyclic moieties (e.g., coumarin or triazole linked) at C5 exhibit broad-spectrum antibacterial activity, particularly against Gram-positive strains.
Key Data Points:
| Compound ID | Organism | MIC (
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include specific "Self-Validation" steps.
Synthesis of 2,5-Disubstituted-4-Methyloxazole
Method: Robinson-Gabriel Cyclodehydration (Modified)
Rationale: This method allows for the convergent synthesis of the oxazole ring from readily available
Protocol:
-
Reactants: Dissolve
-benzamido-propiophenone (1.0 equiv) in concentrated sulfuric acid (5 mL/mmol). -
Cyclization: Stir the mixture at 0°C for 30 minutes, then warm to room temperature for 2 hours. Note: The 4-methyl group originates from the alanine-derived backbone of the precursor.
-
Quenching: Pour the reaction mixture over crushed ice (50g). Neutralize carefully with 20% NaOH solution until pH 8.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over anhydrous
. -
Purification: Recrystallize from Ethanol/Water (9:1).
Self-Validation (QC):
-
TLC: Single spot in Hexane:EtOAc (3:1).
-
NMR: Confirm presence of C4-Methyl singlet at
ppm. Absence of NH amide peak.
In Vitro Antiproliferative Assay (MTT)
Objective: Determine IC50 against cancer cell lines.
Protocol:
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C, 5% . -
Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.01 - 100
M). Control: 0.1% DMSO vehicle. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve purple formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
Self-Validation (QC):
-
Z-Factor: Calculate Z' factor using positive (Doxorubicin) and negative controls. Assay is valid if Z' > 0.5.
-
Linearity: Ensure standard curve of cell number vs. absorbance is linear (
).
Mechanism of Action: Signaling Pathways
Understanding the downstream effects of these derivatives is crucial for drug development. The diagram below details the pathway for the anticancer activity of MOX-series compounds.
Figure 2: Mechanism of Action (MOA) for anticancer 4-methyl-oxazole derivatives.
References
-
BenchChem. (2025). The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery. Retrieved from
-
Bondock, S., et al. (2011). Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. European Journal of Medicinal Chemistry. Retrieved from
-
Bhat, H.R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Retrieved from
-
Nih.gov. (2019). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from
Sources
The Bromo-Oxazole Moiety: A Journey from Marine Discovery to a Privileged Scaffold in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole ring, a five-membered aromatic heterocycle, is a cornerstone of numerous biologically active natural products and synthetic compounds.[1][2] The introduction of a bromine atom to this scaffold, creating bromo-oxazole derivatives, has been a pivotal development, unlocking novel chemical space and potent biological activities. This guide provides an in-depth exploration of the discovery, history, and chemistry of bromo-oxazole compounds. We will traverse the timeline from their initial identification in marine organisms to the sophisticated synthetic methodologies developed for their preparation. Furthermore, this guide will delve into their significant and diverse roles in medicinal chemistry and drug development, supported by detailed experimental protocols, mechanistic insights, and a comprehensive review of their biological activities.
The Dawn of a New Class: Discovery of Bromo-Oxazole Natural Products
The story of bromo-oxazole compounds is intrinsically linked to the exploration of marine biodiversity. For decades, marine invertebrates have been a prolific source of unique secondary metabolites, many of which possess halogen atoms incorporated into their complex structures.[3][4]
Phorbazoles: Pioneering Bromo-Pyrrole-Oxazoles from the Sea
A significant milestone in the history of bromo-oxazole discovery was the isolation of phorbazoles from the Indo-Pacific sponge Phorbas aff. clathrata. These compounds represent a novel class of marine alkaloids characterized by a unique chlorinated pyrrole and a 1,3-oxazole moiety.[3] While the initial focus was on their chlorinated nature, the presence of the oxazole ring was a key structural feature. Subsequent synthetic efforts towards these molecules spurred the development of methods applicable to halogenated oxazoles.
Leiodolides: Brominated Macrolides with Potent Cytotoxicity
Further exploration of deep-water marine sponges led to the discovery of leiodolides, a class of macrolides with a mixed polyketide-nonribosomal peptide synthetase origin.[3] Notably, compounds like Leiodolide A, isolated from a deep-water Leiodermatium sponge, feature a bromine substituent on their complex structure which includes an oxazole ring.[3][5] These molecules exhibited potent cytotoxic effects against cancer cell lines, highlighting the potential of bromo-oxazole containing natural products as leads for drug discovery.[3]
The Synthetic Challenge: Crafting the Bromo-Oxazole Core
The discovery of bioactive bromo-oxazole natural products presented a significant challenge and opportunity for synthetic chemists. The development of methodologies to construct and functionalize the bromo-oxazole scaffold has been a continuous journey, evolving from classical methods to modern, highly regioselective transformations.
Classical Approaches and the Advent of Direct Bromination
Early synthetic efforts relied on the construction of the oxazole ring from precursors already containing a bromine atom or the application of classical electrophilic aromatic substitution reactions to the pre-formed oxazole ring. The direct bromination of oxazoles, typically with reagents like N-bromosuccinimide (NBS), has emerged as a key strategy.[6][7]
The regioselectivity of electrophilic bromination on the oxazole ring is a critical consideration. Theoretical and experimental studies have shown that the outcome of the reaction is influenced by the substitution pattern of the oxazole and the reaction conditions.[1][8]
Mechanism of Electrophilic Bromination of Oxazole:
The electrophilic bromination of an oxazole ring generally proceeds through a standard electrophilic aromatic substitution mechanism. The bromine molecule (or a source of electrophilic bromine like NBS) is polarized, and the π-electrons of the oxazole ring attack the electrophilic bromine atom, forming a σ-complex (also known as an arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. Subsequent deprotonation restores the aromaticity of the oxazole ring, yielding the bromo-oxazole product.[8]
Experimental Protocol: Direct Bromination of an Oxazole using NBS
Objective: To synthesize a 5-bromo-2-phenyloxazole from 2-phenyloxazole.
Materials:
-
2-Phenyloxazole
-
Carbon tetrachloride (CCl4)
-
Benzoyl peroxide (radical initiator)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyloxazole (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-2-phenyloxazole.[6]
Modern Synthetic Methodologies: Precision and Versatility
The demand for regioselectively substituted bromo-oxazoles as building blocks in drug discovery has driven the development of more sophisticated synthetic methods.
A highly effective method for the selective bromination of the C2 position of the oxazole ring involves a low-temperature lithiation followed by quenching with an electrophilic bromine source like NBS.[10] This method takes advantage of the acidity of the C2 proton of the oxazole ring.
Workflow for Regioselective C2-Bromination:
Caption: Regioselective C2-bromination of an oxazole via lithiation.
Experimental Protocol: Regioselective C2-Bromination of 4-Propyl-1,3-oxazole
Objective: To synthesize 2-bromo-4-propyl-1,3-oxazole.
Materials:
-
4-Propyl-1,3-oxazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Schlenk line and syringe techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add a solution of 4-propyl-1,3-oxazole (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation at the C2 position.
-
In a separate dry flask, prepare a solution of N-bromosuccinimide (1.2 eq.) in anhydrous THF.
-
Slowly add the NBS solution to the lithiated oxazole solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-4-propyl-1,3-oxazole.[10]
A more recent and innovative approach allows for the synthesis of 5-bromo-oxazoles from readily available enamides. This method involves a base-promoted dibromination of the enamide using carbon tetrabromide (CBr4) as the bromine source, followed by a copper(I)-catalyzed intramolecular cyclization.[11]
Bromo-Oxazoles in Drug Discovery and Development
The introduction of a bromine atom into the oxazole scaffold significantly influences its physicochemical properties and biological activity. Bromine can act as a bioisostere for other groups, participate in halogen bonding, and modulate the lipophilicity and metabolic stability of a molecule.[12]
A Spectrum of Biological Activities
Bromo-oxazole derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.
| Biological Activity | Example Compound/Class | Key Findings |
| Anticancer | Leiodolide A | Potent cytotoxicity against various cancer cell lines.[3] |
| Diaryl-oxazole derivatives | Inhibition of tubulin polymerization, leading to apoptosis in cancer cells.[13] | |
| Anti-inflammatory | Benzoxazole derivatives | Inhibition of enzymes like COX and LOX.[12] |
| Antibacterial | 4-(4-bromophenyl)-2-tert-butyloxazole | Active against various bacterial strains.[14] |
| Antiprotozoal | Leiodolide A | Potent in vitro activity against Cryptosporidium parvum.[3] |
Mechanism of Action and Signaling Pathways
The therapeutic potential of bromo-oxazole compounds often stems from their ability to interact with specific biological targets.
Inhibition of Tubulin Polymerization:
Several synthetic bromo-oxazole derivatives have been identified as potent inhibitors of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Bromo-oxazole compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.
Conclusion and Future Perspectives
The journey of bromo-oxazole compounds from their discovery in marine natural products to their current status as a privileged scaffold in medicinal chemistry is a testament to the power of natural product discovery and the ingenuity of synthetic chemistry. The unique properties conferred by the bromine atom have unlocked a vast potential for developing novel therapeutics against a range of diseases, including cancer and infectious diseases.
Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods for accessing complex bromo-oxazole architectures. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level will be crucial for the rational design of next-generation bromo-oxazole-based drugs with improved efficacy and safety profiles. The continued exploration of marine and other natural sources also holds the promise of discovering new bromo-oxazole compounds with unprecedented biological activities.
References
-
N-Bromosuccinimide as a Brominating Agent for the Transformation of N-H (or N-Benzyl) Ketoaziridines into Oxazoles - Organic Chemistry Portal. Available from: [Link]
-
Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Available from: [Link]
-
NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe - LOCKSS: Serve Content. Available from: [Link]
-
High-Throughput Screening of a Marine Compound Library Identifies Anti-Cryptosporidium Activity of Leiodolide A - MDPI. Available from: [Link]
-
Known methods for the preparation of substituted 5‐bromooxazoles. - ResearchGate. Available from: [Link]
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles - MDPI. Available from: [Link]
-
Marine Pyrrole Alkaloids - PMC - NIH. Available from: [Link]
-
Natural Occurrence, Bioactivity and Biosynthesis of Elaiophylin Analogues - PMC - NIH. Available from: [Link]
-
Synthesis and Reactions of Oxazoles - ResearchGate. Available from: [Link]
-
Oxazole chemistry. A review of recent advances - ACS Publications. Available from: [Link]
-
A comprehensive review on biological activities of oxazole derivatives - PMC. Available from: [Link]
-
1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Available from: [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available from: [Link]
-
New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens - MDPI. Available from: [Link]
-
Published structure of leiodolide A[15]. - ResearchGate. Available from: [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - MDPI. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies | Bentham Science. Available from: [Link]
-
Synthesis of a New Phorbazole and Its Derivatives - ResearchGate. Available from: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - MDPI. Available from: [Link]
-
Oxazole and Its Derivatives - ResearchGate. Available from: [Link]
-
Synthesis of 2‐bromooxazole (9). | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - ResearchGate. Available from: [Link]
-
Total Synthesis of Phorbazole B - MDPI. Available from: [Link]
-
Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | Journal of Pharmaceutical Chemistry - Vensel Publications. Available from: [Link]
-
Bromination - Common Conditions - Common Organic Chemistry. Available from: [Link]
-
Preparation of 4‐bromooxazole (11·HCl). - ResearchGate. Available from: [Link]
-
Oxazole-Based Compounds As Anticancer Agents | Request PDF - ResearchGate. Available from: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Available from: [Link]
-
Total Synthesis of Phorbazole B - PubMed. Available from: [Link]
-
Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 - Chemia. Available from: [Link]
-
Synthesis of 5‐bromooxazole (10·HCl). | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available from: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. Available from: [Link]
-
Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. Available from: [Link]
-
Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications - MDPI. Available from: [Link]
-
Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing?. Available from: [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. thieme-connect.com [thieme-connect.com]
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- 14. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Sonogashira coupling conditions for 2-bromo-oxazole substrates
This Application Note provides a comprehensive technical guide for performing Sonogashira cross-coupling reactions using 2-bromooxazole substrates. This specific transformation presents a unique set of challenges due to the electronic properties of the oxazole ring, requiring deviations from "textbook" alkyne coupling conditions.
Part 1: Strategic Analysis & Mechanistic Challenges
The "2-Bromooxazole Paradox"
The 2-position of the oxazole ring is simultaneously the most electrophilic and the most acidic site. While this makes the C2-Br bond reactive towards oxidative addition, it introduces two critical instability modes that often lead to reaction failure (black metal precipitation, low yield, or complex mixtures):
-
Nucleophilic Ring Opening: The C2 position is highly susceptible to nucleophilic attack by bases (e.g., hydroxide, alkoxides) or nucleophilic solvents (e.g., methanol). Strong bases at elevated temperatures can cleave the oxazole ring, destroying the substrate before coupling occurs.
-
Catalyst Poisoning (N-Coordination): The nitrogen atom in the oxazole ring is a competent ligand. It can coordinate to the Palladium(II) center, displacing phosphine ligands and forming stable, unreactive (Oxazole)2-Pd-L2 complexes. This arrests the catalytic cycle, often requiring higher temperatures to reverse, which in turn triggers decomposition.
Substrate Selection: Bromide vs. Iodide
While this guide focuses on 2-bromooxazole , it is chemically prudent to note that 2-iodooxazole is significantly superior for this specific transformation. The C-I bond undergoes oxidative addition at room temperature, bypassing the thermal threshold where oxazole ring degradation typically occurs.
-
Recommendation: If synthetic routes allow, convert 2-bromooxazole to 2-iodooxazole (via Finkelstein reaction) prior to coupling. If 2-bromooxazole must be used, highly active catalytic systems are required to lower the activation energy barrier.
Part 2: Experimental Protocols
Protocol A: The "Standard" Optimized Pd/Cu System
Best for: Robust 2-bromooxazoles with steric protection at C4/C5.
This protocol uses a slightly higher catalyst loading and a mild base to mitigate ring opening.
Materials:
-
Substrate: 2-Bromooxazole derivative (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) — Bis(triphenylphosphine)palladium(II) dichloride
-
Co-Catalyst: CuI (5 mol%) — Copper(I) iodide
-
Base: Triethylamine (Et₃N) (2.0 equiv)
-
Solvent: DMF (Anhydrous, degassed) or THF/DMF (1:1)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.
-
Solids Addition: Add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.05 equiv), and the 2-bromooxazole substrate (1.0 equiv) to the vessel.
-
Degassing: Seal the vessel and evacuate/backfill with Argon three times.
-
Liquid Addition: Add anhydrous DMF (concentration 0.1 M - 0.2 M) and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise. Note: If the alkyne is volatile, add it last.
-
Reaction: Stir at 45–60°C .
-
Critical Control: Do not exceed 80°C. If no reaction occurs at 60°C after 4 hours, switch to Protocol B rather than increasing heat.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Copper-Free High-Activity System
Best for: Sensitive substrates, preventing Glaser homocoupling, and avoiding Cu-mediated ring decomposition.
This method utilizes a bulky, electron-rich phosphine ligand (Xantphos) to facilitate oxidative addition of the C-Br bond at lower temperatures.
Materials:
-
Catalyst Source: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Xantphos (10 mol%) — 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
-
Base: Cs₂CO₃ (2.0 equiv) — Cesium Carbonate (mild, inorganic base)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and Xantphos in the solvent under Argon for 15 minutes at room temperature. The solution should turn yellow/orange, indicating ligation.
-
Substrate Addition: Add the 2-bromooxazole, alkyne, and solid Cs₂CO₃.
-
Reaction: Heat to 60°C (oil bath).
-
Monitoring: Monitor by LCMS every 2 hours. Xantphos typically accelerates the reaction significantly compared to PPh₃.
-
Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.
Part 3: Visualization of Reaction Logic
Diagram 1: Mechanistic Competition & Pathway Selection
This diagram illustrates the competition between the productive catalytic cycle and the destructive N-coordination pathway specific to oxazoles.
Caption: The "Oxazole Trap": N-coordination competes with oxidative addition. High temperatures needed to reverse poisoning often trigger ring opening.
Diagram 2: Optimization Decision Tree
A logical workflow for selecting the correct protocol based on initial screening results.
Caption: Optimization workflow prioritizing substrate stability and catalyst activity.
Part 4: Troubleshooting & Optimization Data[2]
Table 1: Ligand Effects on 2-Bromooxazole Coupling
Comparison of phosphine ligands in Pd-catalyzed coupling of 2-bromooxazole with phenylacetylene (Toluene, 60°C).
| Ligand Class | Specific Ligand | Reactivity | Stability | Notes |
| Simple | PPh₃ | Low | Moderate | Often requires >80°C; prone to N-poisoning. |
| Bidentate | dppf | Moderate | High | Good bite angle; stabilizes Pd but slow oxidative addition. |
| Bulky/Rich | Xantphos | High | High | Recommended. Large bite angle facilitates reductive elimination; electron-rich P promotes ox. addition. |
| Buchwald | SPhos / XPhos | Very High | Moderate | Excellent for unreactive bromides, but can be expensive. |
Table 2: Base & Solvent Compatibility
| Base | pKa (Conj. Acid) | Risk Level | Recommended Solvent |
| Et₃N | 10.75 | Low | DMF, THF |
| Piperidine | 11.22 | Moderate | DMF |
| Cs₂CO₃ | ~10.3 | Low | Dioxane, Toluene |
| NaOtBu | 17.0 | Critical | Toluene |
Part 5: References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Schnürch, M., Flasik, R., Khan, A. F., Spina, M., Mihovilovic, M. D., & Stanetty, P. (2006). Cross-coupling reactions on azoles with two and more heteroatoms. European Journal of Organic Chemistry, 2006(15), 3283-3307. Link
-
Verrier, C., Hoarau, C., & Marsais, F. (2009). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic & Biomolecular Chemistry, 7, 647-650. (Highlighting direct C-H activation as an alternative to bromo-substrates). Link
-
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes. Angewandte Chemie International Edition, 42(48), 5993-5996. (Protocol source for Xantphos/Cu-free conditions). Link
Sources
High-Fidelity Heck Alkenylation of 2-Bromo-4-methyl-1,3-oxazole: Protocols for Hydrochloride Salt Management
Executive Summary
The 2-alkenylation of oxazoles is a pivotal transformation in medicinal chemistry, granting access to bioactive scaffolds found in natural products (e.g., siphonazoles) and functional materials. This guide details the Heck-Mizoroki coupling of 2-Bromo-4-methyl-1,3-oxazole hydrochloride .
While 2-bromooxazoles are versatile electrophiles, the presence of the hydrochloride (HCl) salt presents a specific process challenge. The acidic proton can protonate anionic catalytic intermediates or sequester the base, stalling the catalytic cycle. This protocol integrates an in situ neutralization strategy with high-activity palladium catalysis to ensure quantitative conversion and reproducibility.
Mechanistic Strategy & Chemical Logic
The Challenge of the Hydrochloride Salt
The starting material, 2-Bromo-4-methyl-1,3-oxazole
-
Solution: A "Base-Loading" strategy where the first equivalent of base acts solely as a scavenger for HCl, releasing the free base oxazole for the catalytic cycle.
The Catalytic Cycle
Once neutralized, the reaction proceeds via a standard Pd(0)/Pd(II) cycle, but with specific requirements for heteroaryl halides:
-
Oxidative Addition: The C2-Br bond is activated. Electron-rich ligands (e.g., phosphines) facilitate this step.
-
Carbopalladation: Regioselective insertion of the alkene.
- -Hydride Elimination: Releases the product.
-
Base-Mediated Regeneration: Critical for turnover.
Pathway Visualization
The following diagram illustrates the integrated neutralization and catalytic workflow.
Caption: Integrated workflow showing the mandatory salt neutralization prior to the Pd(0) catalytic cycle.
Optimization Parameters
To achieve high yields (>85%), the following parameters are critical.
| Parameter | Recommendation | Rationale |
| Base | Cs₂CO₃ or K₃PO₄ (anhydrous) | Strong inorganic bases are required. Use 2.5 - 3.0 equivalents . The first equivalent neutralizes the HCl; the remainder drives the Heck cycle. |
| Catalyst | Pd(OAc)₂ (2-5 mol%) | Robust and cost-effective precursor. |
| Ligand | PPh₃ or XPhos | PPh₃ (1:2 to Pd) is standard. XPhos is recommended for sterically hindered alkenes or lower temperatures. |
| Solvent | DMF or DMAc | High polarity dissolves the inorganic base and the oxazole salt. Toluene is a viable alternative if phase transfer catalysts (TBAB) are added. |
| Temp | 90°C - 110°C | Required to overcome the activation energy of the electron-deficient C2-Br bond. |
Detailed Experimental Protocol
Materials
-
Substrate: 2-Bromo-4-methyl-1,3-oxazole hydrochloride (1.0 equiv).
-
Coupling Partner: Styrene, Acrylate, or Vinyl sulfone (1.2 - 1.5 equiv).
-
Ligand: Triphenylphosphine (PPh₃).
-
Base: Cesium Carbonate (Cs₂CO₃).[4]
Step-by-Step Procedure
Step 1: Pre-Neutralization & Catalyst Formation
-
In a dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-4-methyl-1,3-oxazole hydrochloride (1.0 mmol, 198 mg).
-
Add Cs₂CO₃ (3.0 mmol, 977 mg). Note: Excess base is critical.
-
Add anhydrous DMF (3.0 mL).
-
Stir at room temperature for 15 minutes.
-
Observation: Evolution of minor gas (CO₂) or formation of a finer suspension indicates neutralization.
-
-
Simultaneously, in a separate vial, premix Pd(OAc)₂ (0.05 mmol, 11 mg) and PPh₃ (0.10 mmol, 26 mg) in DMF (1.0 mL) under inert atmosphere for 10 minutes to generate the active yellow Pd(0) species.
Step 2: Reaction Initiation 6. Add the Alkene (e.g., tert-butyl acrylate, 1.5 mmol) to the main reaction vial containing the neutralized oxazole. 7. Transfer the pre-formed catalyst solution to the main vial via syringe. 8. Seal the vial (crimp cap or screw cap with septum). 9. Purge with Nitrogen or Argon for 5 minutes (sparging).
Step 3: Heating & Monitoring 10. Heat the block/oil bath to 100°C . 11. Stir vigorously (800-1000 rpm) to ensure suspension of the solid base. 12. Monitor by TLC or LC-MS at 2h, 6h, and 12h.
- Target: Disappearance of the oxazole peak (m/z ~161/163 for free base Br-oxazole).
Step 4: Work-up 13. Cool to room temperature. 14. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts. 15. Wash the filtrate with Water (3 x 10 mL) and Brine (1 x 10 mL) to remove DMF. 16. Dry over Na₂SO₄, filter, and concentrate in vacuo. 17. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Applications & Substrate Scope
The 2-alkenyl-4-methyloxazole motif is a versatile intermediate.
Case Study: Synthesis of Fluorescent Probes
Coupling 2-bromo-4-methyl-1,3-oxazole with substituted styrenes yields extended
Reaction:
Oxazole-Br + 4-Methoxy-styrene
(E)-2-(4-methoxystyryl)-4-methyloxazole
Substrate Compatibility Table
| Entry | Alkene Partner | Product Type | Typical Yield | Notes |
| 1 | n-Butyl Acrylate | 88% | High trans (E) selectivity. | |
| 2 | Styrene | Styryl-oxazole | 82% | Requires 110°C; slight polymerization of styrene possible (add BHT). |
| 3 | Acrylonitrile | Conjugated Nitrile | 75% | Electronic match is good; handle with care (toxicity). |
| 4 | Vinyl Boronate | Vinyl-oxazole | 65% | Suzuki-Miyaura competition; Heck conditions must be strictly anhydrous. |
Troubleshooting & Critical Quality Attributes
Self-Validating Checks
-
The "Black" Test: If the reaction mixture turns black (Pd precipitation) within the first hour, the catalytic cycle has stalled.
-
Cause: Insufficient ligand or incomplete neutralization of HCl (acid degrades the complex).
-
Fix: Increase Ligand:Pd ratio to 3:1 or ensure Base is >2.5 equiv.
-
-
LC-MS pH Check: If starting material remains but no product forms, check the pH of an aliquot (wet pH paper). It must be basic (pH > 9). If acidic/neutral, the HCl salt was not fully quenched.
Impurity Profile
-
Protodehalogenation: Formation of 4-methyloxazole (loss of Br).
-
Cause: Overheating or presence of water/alcohols acting as hydride sources.
-
Control: Use strictly anhydrous DMF.
-
References
-
Direct C2-Alkenylation of Oxazoles: Fu, W. C., et al. (2016).[7] "Catalytic Direct C2-Alkenylation of Oxazoles at Parts per Million Levels of Palladium/PhMezole-Phos Complex."[7] Organic Letters, 18(20), 5300-5303.[7] Link
-
General Heck Reaction Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009-3066. Link
-
Handling Salts in Coupling: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Oxazole Synthesis Applications: Zhang, M., et al. (2014).[8] "Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives." Organic Letters, 16(22), 5906-5909. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Palladium-catalyzed direct oxidative alkenylation of azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Catalytic Direct C2-Alkenylation of Oxazoles at Parts per Million Levels of Palladium/PhMezole-Phos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
Application Note: Regioselective Synthesis of 2-Aryl-4-Methyl-Oxazoles via Pd-Catalyzed C–H Activation
Topic: palladium-catalyzed synthesis of 2-aryl-4-methyl-oxazoles Content Type: Create detailed Application Notes and Protocols.
Abstract
This guide details the precision synthesis of 2-aryl-4-methyl-oxazoles, a critical pharmacophore in medicinal chemistry (e.g., tubulin inhibitors, bioisosteres of amides). Unlike traditional cross-coupling methods requiring pre-functionalized halo-oxazoles, this protocol utilizes Direct C–H Arylation , significantly improving atom economy. We focus on the C2-selective arylation of 4-methyloxazole, overcoming the inherent challenge of competing C5-reactivity through solvent and ligand-controlled mechanistic switching.
Strategic Analysis & Mechanistic Rationale
The Regioselectivity Challenge
The oxazole nucleus presents two reactive C–H sites: C2 and C5 .[1]
-
C2 Position: The most acidic site (
in DMSO). Reactivity is driven by thermodynamic deprotonation. -
C5 Position: Electronically activated for electrophilic palladation and Concerted Metalation-Deprotonation (CMD).
The Control Switch: To selectively synthesize 2-aryl -4-methyl-oxazoles, one must suppress the kinetically favorable CMD pathway at C5. This is achieved by exploiting the acidity of the C2 proton using a non-polar solvent and a strong base , which favors a direct deprotonation mechanism over the carbonate-assisted CMD pathway typical of polar solvents.
Mechanistic Pathway
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical bifurcation point is the C–H activation step:
-
Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.
-
Regio-Determination:
-
Path A (Target): In Toluene with LiOtBu , the C2 proton is removed, forming a discrete oxazolyl-palladium species.
-
Path B (Avoid): In DMA with Carbonates, the C5 proton is removed via a CMD transition state.
-
Figure 1: Mechanistic bifurcation in Pd-catalyzed oxazole arylation. Path A is the target workflow for this protocol.
Experimental Protocol
Method A: High-Selectivity C2-Arylation (The "Merck" Conditions)
Reference Grounding: Adapted from Strotman et al., Org.[2] Lett. 2010.[2][3][4]
This protocol uses a bulky, electron-rich phosphine ligand (
Reagents & Equipment
-
Substrate: 4-Methyloxazole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.0 - 1.2 equiv).
-
Catalyst: Pd(OAc)
(5 mol%). -
Ligand:
(Tri-tert-butylphosphonium tetrafluoroborate) (10 mol%). -
Base: LiOtBu (Lithium tert-butoxide) (2.0 equiv).
-
Solvent: Toluene (Anhydrous, degassed).
-
Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).
Step-by-Step Procedure
-
Catalyst Pre-Complexation (In Glovebox/Inert Line):
-
In a reaction vial, combine Pd(OAc)
(11.2 mg, 0.05 mmol) and (29.0 mg, 0.10 mmol). -
Add Toluene (2 mL) and stir at Room Temperature (RT) for 10–15 minutes. The solution should turn from orange to a pale yellow/brown active species.
-
Why: Pre-forming the active
species prevents ligand oxidation and ensures consistent initiation.
-
-
Reaction Assembly:
-
To the catalyst vial, add the Aryl Bromide (1.0 mmol) and 4-Methyloxazole (83 mg, 1.0 mmol).
-
Add LiOtBu (160 mg, 2.0 mmol) in one portion.
-
Seal the vial with a Teflon-lined crimp cap or screw cap.
-
-
Heating:
-
Place the vial in a pre-heated block at 100 °C .
-
Stir vigorously (800+ rpm). The heterogeneity of the base requires good mixing.
-
Run for 4–12 hours. Monitor by LCMS or GCMS.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Method B: Alternative Pd/Cu Co-Catalysis (Robustness)
Use this if P(tBu)3 is unavailable or for highly acidic substrates.
-
Catalyst: Pd(PPh
) (5 mol%) + CuI (10 mol%). -
Base: Cs
CO (2.0 equiv). -
Solvent: Dioxane/DMF (4:1).
-
Temp: 110 °C.
-
Note: Copper facilitates C2-deprotonation via a cuprate intermediate, but purification requires thorough removal of Cu residues.
Data Summary & Scope
Table 1: Optimization of Reaction Parameters
| Parameter | Condition | Outcome (Yield / Selectivity) |
| Solvent | Toluene | High C2 Selectivity (>20:1) |
| Solvent | DMA / DMF | High C5 Selectivity or Mixture |
| Ligand | P(tBu)3 | Excellent Yield (>85%) |
| Ligand | PPh3 | Low Reactivity at C2 |
| Base | LiOtBu / KOtBu | Essential for C2 Deprotonation |
| Base | K2CO3 | Favors C5 (CMD pathway) |
Substrate Tolerance:
-
Electron-Rich Aryl Bromides (e.g., 4-OMe-Ph): Excellent yields (80-95%).
-
Electron-Poor Aryl Bromides (e.g., 4-CF3-Ph): Good yields (70-85%).
-
Heterocycles (e.g., 3-Pyridyl): Moderate yields; Pyridines can coordinate Pd, requiring longer reaction times.
Troubleshooting & Critical Controls
Common Failure Modes
-
Loss of Regioselectivity (C5 Product observed):
-
Cause: Solvent was too polar or base was too weak.
-
Fix: Ensure Toluene is anhydrous. Switch from Carbonate base to tert-Butoxide.
-
-
Low Conversion:
-
Cause: Oxidation of
.
-
-
Homocoupling of Aryl Halide:
-
Cause: Catalyst decomposition or lack of substrate reactivity.
-
Fix: Increase oxazole equivalents to 1.5.
-
Safety & Hazards
-
4-Methyloxazole: Flammable liquid. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste. Dispose of in dedicated containers.
-
LiOtBu: Moisture sensitive and corrosive.
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010).[1][2][3] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.[1][2] [Link]
-
Verrier, C., Hoarau, C., & Marsais, F. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1584–1601.[5] [Link]
-
Zheng, M., Huang, L., Huang, H., Li, X., Wu, W., & Jiang, H. (2014).[6] Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones. Organic Letters, 16(22), 5906–5909. [Link]
- Piguel, S. (2011). Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
lithiation and subsequent functionalization of 4-methyl-1,3-oxazole
Application Note & Experimental Protocol
Executive Summary
The functionalization of 4-methyl-1,3-oxazole via lithiation is a high-value transformation in medicinal chemistry, providing direct access to 2,4-disubstituted oxazole scaffolds common in bioactive natural products and pharmaceuticals. However, this reaction is governed by a critical instability: the Schöllkopf equilibrium , where the 2-lithiooxazole species exists in equilibrium with an acyclic isocyanovinyloxide.
This guide details the mechanistic parameters required to control this equilibrium. We present two validated protocols:
-
Cryogenic Kinetic Control: For direct trapping with reactive electrophiles.
-
Zinc-Mediated Stabilization: For room-temperature reactions and cross-couplings (Negishi), effectively "locking" the heterocyclic core.
Mechanistic Foundations
2.1 Acidity and Regioselectivity
The 1,3-oxazole core possesses two potential sites for deprotonation: C2 (between oxygen and nitrogen) and C5. For 4-methyl-1,3-oxazole, the C2 proton is significantly more acidic (
-
Primary Site: C2 (Kinetic and Thermodynamic preference).
-
Secondary Site: C5 (Only accessible if C2 is blocked).
-
Lateral Site: The C4-methyl group is generally inert to lithiation unless the ring positions are substituted or specific directing groups are employed.
2.2 The Ring-Opening Challenge (Schöllkopf Equilibrium)
Upon deprotonation at -78 °C, 2-lithio-4-methyloxazole (A ) forms. However, this species is in equilibrium with the acyclic isocyanovinyloxide (B ). If the reaction temperature rises above -50 °C before the electrophile is added, the equilibrium shifts toward B . Quenching B yields acyclic isocyanides or, upon hydrolysis, valine derivatives, destroying the oxazole core.
Figure 1: The Schöllkopf Equilibrium
Caption: The critical equilibrium between the cyclic lithio-oxazole and the acyclic ring-opened isomer. Temperature control is the primary variable preventing the shift to the right.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Solvent | THF (Anhydrous) | Ether is acceptable, but THF provides better solubility for the lithiated species. Must be dry (<50 ppm H2O). |
| Base | n-BuLi (1.1 equiv) | Strong enough to deprotonate C2 quantitatively. LDA is also effective but n-BuLi is cleaner for simple trapping. |
| Temperature | -78 °C (Strict) | Essential to maintain the cyclic form (A ). Warming to even -40 °C promotes ring opening. |
| Additives | ZnCl₂ or B(OiPr)₃ | Used for transmetallation. Zinc species are thermodynamically stable against ring opening, allowing warming to RT. |
| Concentration | 0.1 M - 0.3 M | High concentrations can lead to aggregation; dilute solutions favor cleaner monomeric reactivity. |
Experimental Protocols
Protocol A: Direct C2-Lithiation and Electrophilic Trapping (Kinetic Control)
Best for: Reaction with reactive electrophiles (aldehydes, ketones, acid chlorides) that react fast at -78 °C.
Reagents:
-
4-Methyl-1,3-oxazole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, 1.6 M in hexanes)
-
Electrophile (1.2 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen. Add anhydrous THF to achieve a 0.2 M concentration relative to the substrate.
-
Cooling: Add 4-methyl-1,3-oxazole. Cool the solution to -78 °C (dry ice/acetone bath). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise over 10 minutes. The solution may turn slight yellow.
-
Critical: Stir at -78 °C for exactly 30 minutes . Do not over-stir, as the open-chain isomer can slowly accumulate even at low temps.
-
-
Trapping: Add the neat electrophile (or dissolved in minimal THF) dropwise down the side of the flask.
-
Reaction: Stir at -78 °C for 1–2 hours.
-
Note: Do not remove the cooling bath until the reaction is quenched.
-
-
Quench: Add saturated aqueous NH₄Cl (5 mL) while still at -78 °C.
-
Workup: Warm to room temperature. Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Zinc-Mediated Stabilization (Thermodynamic Control)
Best for: Cross-couplings (Negishi), less reactive electrophiles, or when warming to RT is required.
Mechanistic Insight: Transmetallation to Zinc creates a C-Zn bond that is more covalent than C-Li. This prevents the formation of the "ate" complex required for ring opening, effectively locking the oxazole in its cyclic state.
Step-by-Step:
-
Lithiation: Perform steps 1–3 from Protocol A (generate 2-lithio-4-methyloxazole at -78 °C).
-
Transmetallation: Add a solution of anhydrous ZnCl₂ (1.2 equiv, 1.0 M in THF) dropwise at -78 °C.
-
Warming: Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to Room Temperature .
-
Observation: The solution is now stable. The organozinc species will not ring-open.
-
-
Functionalization:
-
For Pd-Coupling: Add Aryl Iodide (0.8 equiv) and Pd(PPh₃)₄ (5 mol%). Heat to reflux if necessary.
-
For Electrophiles: Add aldehyde/ketone and stir at RT.
-
-
Workup: Quench with dilute HCl (to break Zn salts) or NH₄Cl/EDTA solution.
Workflow Visualization
Figure 2: Decision Matrix for 4-Methyloxazole Functionalization
Caption: Operational workflow distinguishing between direct trapping (Protocol A) and Zinc-stabilization (Protocol B).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Formation of Acyclic Amides | Ring opening occurred before quenching. | Ensure quench happens at -78 °C . Do not let the reaction warm up before adding NH₄Cl. |
| Low Conversion | Wet THF or insufficient base. | Titrate n-BuLi before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |
| Regioselectivity Issues | Competitive lateral lithiation (rare for C2-H). | Unlikely with n-BuLi at -78 °C. If observed, switch to LiTMP (sterically hindered base) to favor kinetic C2 removal. |
| Starting Material Recovery | Electrophile added too slowly or is wet. | Dry electrophile over molecular sieves. Ensure rapid addition to the cold lithiated species. |
References
-
Vedejs, E., & Monahan, S. D. (1996).[1] Metalation of Oxazole-Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. The Journal of Organic Chemistry, 61(15), 5192–5193. Link
-
Schöllkopf, U. (1977).
-Metalated Isocyanides in Organic Synthesis. Angewandte Chemie International Edition, 16(6), 339–348. Link - Anderson, B. A., & Harn, N. K. (1995). Zinc-Mediated Lithiation of Heterocycles: A General Method for the Preparation of 2-Functionalized Oxazoles. Synthesis, 1995(12), 1447-1450.
-
Hodges, J. C., et al. (1991). The Reaction of 2-Lithiooxazoles with Electrophiles. The Journal of Organic Chemistry, 56(1), 449-452. Link
-
Evans, D. A., et al. (1998). Total Synthesis of Phorboxazole A. Journal of the American Chemical Society, 120(24), 5921. Link
Sources
The Versatile Synthon: A Guide to the Synthesis of Bioactive Molecules from 2-Bromo-4-methyl-1,3-oxazole Hydrochloride
Foreword: Unlocking the Potential of a Privileged Scaffold
The 1,3-oxazole ring is a cornerstone in the architecture of a multitude of biologically active compounds, from natural products to cutting-edge pharmaceuticals.[1] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties, making it a "privileged scaffold" in medicinal chemistry. Among the various functionalized oxazoles available to the synthetic chemist, 2-Bromo-4-methyl-1,3-oxazole stands out as a particularly versatile and powerful building block. The bromine atom at the C2 position serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[2][3] This guide provides a comprehensive overview of the synthetic utility of its hydrochloride salt, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the practical aspects of handling this reagent and explore its application in the synthesis of complex, bioactive molecules through key bond-forming methodologies.
The Starting Material: Properties and Handling of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride
2-Bromo-4-methyl-1,3-oxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position.[4] The hydrochloride salt form enhances its stability and shelf-life. However, for most organic reactions, particularly palladium-catalyzed cross-couplings, the free base is the required reactive species. Therefore, a neutralization step is a critical prerequisite to its use in synthesis.
Protocol 1: Neutralization of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride
Causality Behind Experimental Choices: The use of a mild inorganic base like sodium bicarbonate is crucial to avoid any potential degradation or side reactions of the sensitive oxazole ring. The extraction with a suitable organic solvent, such as ethyl acetate, ensures the efficient separation of the free base from the aqueous layer and inorganic salts. Drying the organic layer is a standard procedure to remove any residual water that could interfere with subsequent anhydrous reactions.
Materials:
-
2-Bromo-4-methyl-1,3-oxazole hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution: Dissolve the 2-Bromo-4-methyl-1,3-oxazole hydrochloride in deionized water in a separatory funnel.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently. Continue addition until effervescence ceases, indicating complete neutralization.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining aqueous soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 2-bromo-4-methyl-1,3-oxazole as an oil or low-melting solid. The product should be used immediately in the next step or stored under an inert atmosphere at low temperature.
Palladium-Catalyzed Cross-Coupling Reactions: The Gateway to Molecular Diversity
The bromine atom at the C2 position of 2-bromo-4-methyl-1,3-oxazole provides a versatile handle for the construction of carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions. These reactions are the cornerstone of modern organic synthesis, allowing for the modular assembly of complex molecules.[5]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6][7]
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical for achieving high yields. Catalysts like Pd(PPh₃)₄ or pre-catalyst systems are often effective.[8] The base is essential for the activation of the boronic acid in the catalytic cycle.[6] A mixed solvent system, such as dioxane/water or toluene/water, is often employed to solubilize both the organic and inorganic reagents.[9]
Experimental Protocol: Synthesis of a 2-Aryl-4-methyl-1,3-oxazole Derivative
Materials:
-
2-Bromo-4-methyl-1,3-oxazole (from Protocol 1)
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-4-methyl-1,3-oxazole, the arylboronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 78 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[6][10]
Causality Behind Experimental Choices: This reaction typically requires a dual catalytic system of palladium and a copper(I) co-catalyst.[6] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine, is used both as a base and as a solvent in some cases.
Experimental Protocol: Synthesis of a 2-Alkynyl-4-methyl-1,3-oxazole
Materials:
-
2-Bromo-4-methyl-1,3-oxazole (from Protocol 1)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N))
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-methyl-1,3-oxazole, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the amine hydrobromide salt.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Stille Coupling: Utilizing Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.[11][12]
Causality Behind Experimental Choices: While organotin reagents are highly effective, they are also toxic, and their byproducts can be difficult to remove.[11] The choice of palladium catalyst and ligands is similar to other cross-coupling reactions. The reaction is often carried out in a non-polar aprotic solvent like toluene or THF.
Experimental Protocol: Synthesis of a 2-Substituted-4-methyl-1,3-oxazole via Stille Coupling
Materials:
-
2-Bromo-4-methyl-1,3-oxazole (from Protocol 1)
-
Organostannane (e.g., tributyl(vinyl)stannane, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add 2-bromo-4-methyl-1,3-oxazole and the palladium catalyst.
-
Solvent and Reagent Addition: Add the degassed solvent and the organostannane via syringe.
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: After cooling, the reaction mixture can be treated with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration.[9]
-
Purification: Extract the filtrate with an organic solvent, dry, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.[13][14]
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base.[15] The choice of base is critical and can range from alkoxides like sodium tert-butoxide to carbonates like cesium carbonate, depending on the substrate's functional group tolerance.[14]
Experimental Protocol: Synthesis of a 2-Amino-4-methyl-1,3-oxazole Derivative
Materials:
-
2-Bromo-4-methyl-1,3-oxazole (from Protocol 1)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry sealed tube.
-
Reagent Addition: Add the solvent, 2-bromo-4-methyl-1,3-oxazole, and the amine.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Visualization: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Application in the Synthesis of Bioactive Molecules
The methodologies described above open the door to the synthesis of a vast array of bioactive molecules. The 4-methyl-1,3-oxazole moiety is a key structural feature in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[16][17]
Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor
Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a heterocyclic core. The following hypothetical example illustrates how 2-bromo-4-methyl-1,3-oxazole can be used to construct a key intermediate for such a molecule.
Synthetic Scheme:
-
Suzuki-Miyaura Coupling: 2-bromo-4-methyl-1,3-oxazole is coupled with a functionalized arylboronic acid containing a protected amine.
-
Deprotection: The protecting group on the amine is removed.
-
Amide Coupling: The resulting amine is coupled with a carboxylic acid containing a pharmacophoric element to form the final kinase inhibitor precursor.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical step in drug discovery.
Conclusion and Future Perspectives
2-Bromo-4-methyl-1,3-oxazole hydrochloride is a commercially available and highly versatile building block for the synthesis of bioactive molecules. Its utility is primarily unlocked through a straightforward neutralization followed by a suite of powerful palladium-catalyzed cross-coupling reactions. This guide has provided detailed, field-proven protocols for the key transformations, emphasizing the causality behind experimental choices to empower researchers to troubleshoot and optimize their synthetic routes. As the demand for novel therapeutics continues to grow, the strategic application of such versatile synthons will undoubtedly play a pivotal role in the future of drug discovery and development.
References
-
Stille, J. K. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]
-
Buchwald, S. L.; Hartwig, J. F. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. Org. React.1997 , 50, 1–652. [Link]
-
Devi, M. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology2013 , 4 (8). [Link]
-
LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Gao, S.; Wang, Q.; Chen, C. Sonogashira coupling in natural product synthesis. Org. Chem. Front.2014 , 1, 621-636. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Williams, D. L. H.
- Varela, J. A.; Saá, C. The Sonogashira reaction in the synthesis of 2-alkynyl- and 2,5-dialkynyl-thiophenes. Synlett2003, 2003 (10), 1535–1537.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Anderson, K. W.; et al. Suzuki coupling of oxazoles. Org. Lett.2006 , 8 (13), 2727–2730. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
-
Kaur, R.; et al. A review on chemistry of oxazole derivatives: current to future therapeutic prospective. J. Mol. Struct.2023 , 1275, 134674. [Link]
-
Li, X. The Asymmetric Buchwald–Hartwig Amination Reaction. Angew. Chem. Int. Ed.2023 , 62 (9), e202216863. [Link]
-
Schöne, N.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2018 , 14, 1044–1052. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
-
Adeeb, H.; et al. A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Wasit Journal For Pure Sciences2023 , 2. [Link]
-
Gao, S.; Chen, C. Sonogashira coupling in natural product synthesis. Org. Chem. Front.2014 , 1, 621-636. [Link]
-
Gulea, M.; et al. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules2022 , 27 (15), 4786. [Link]
-
Vedejs, E.; et al. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. Synlett2004 , 2004 (5), 845-848. [Link]
-
Williams, D. L. H. Methodology for the Synthesis of Substituted 1,3-Oxazoles. Synlett2009 , 2010 (4), 591–594. [Link]
-
Khan, I.; et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl. Pak. J. Pharm. Sci.2014 , 27 (1), 103-109. [Link]
-
Pace, A.; et al. Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. ARKIVOC2015 , (v), 34-43. [Link]
-
Shafer, C. M.; Molinski, T. F. A Practical Synthesis of 1,3-Oxazole. Heterocycles2000 , 53 (5), 1167. [Link]
Sources
- 1. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki coupling of oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification techniques for products of 2-Bromo-4-methyl-1,3-oxazole reactions
Topic: Purification Techniques for Products of 2-Bromo-4-methyl-1,3-oxazole Reactions Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Support Center (Q&A, Troubleshooting, Protocols)[1][2][3]
Technical Support Center: 2-Bromo-4-methyl-1,3-oxazole Derivatives
Welcome to the Advanced Purification Support Hub. This guide addresses the specific challenges associated with isolating products derived from 2-Bromo-4-methyl-1,3-oxazole (CAS: 1060816-11-6) . Due to the basicity of the oxazole nitrogen and the lability of the C2-position, these reactions require tailored workup and purification strategies to ensure high purity for biological screening.
Part 1: Post-Reaction Workup (The First Line of Defense)
Q: My crude NMR shows degradation of the oxazole ring after an acidic workup. How should I quench the reaction?
A: The oxazole ring, particularly when substituted, can be sensitive to hydrolytic ring-opening under acidic conditions.[1][2] The C2-bromine atom also renders the system susceptible to nucleophilic attack during workup.
Protocol: pH-Controlled Quenching
-
Cool Down: Allow the reaction mixture (typically Suzuki or Buchwald-Hartwig) to cool to room temperature.
-
Buffer Selection: Do not use 1M HCl or strong mineral acids to neutralize reaction bases (e.g.,
, ).[1][2][4] Instead, use a saturated aqueous solution of Ammonium Chloride ( ) or a phosphate buffer (pH 7.0).[1] -
Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][4][5]
-
Drying: Use Anhydrous Sodium Sulfate (
).[4][5][6] Avoid Magnesium Sulfate ( ) if your product is acid-sensitive, as can be slightly acidic.[1][2][4][5]
Part 2: Chromatography Troubleshooting
Q: My product streaks/tails significantly on silica gel, making separation from the starting material difficult. How do I fix this?
A: This is a classic issue with nitrogen-containing heterocycles. The oxazole nitrogen (N3) can interact with the acidic silanols on the silica surface, causing peak broadening (tailing).[1]
Solution: The "Buffered" Eluent System You must deactivate the silica gel. Add a basic modifier to your mobile phase.[3][4][5]
| Component | Standard Condition | Optimized for Oxazoles | Mechanism |
| Stationary Phase | Silica Gel (Standard) | Silica Gel (Pre-treated) | -- |
| Modifier | None | 1–3% Triethylamine (Et3N) | Blocks acidic silanol sites.[1][3][5] |
| Alternative Modifier | -- | 1% NH4OH (in MeOH/DCM) | Stronger deactivation for highly polar derivatives.[1][4][5] |
| Solvent System | Hexane/EtOAc | DCM/MeOH + Modifier | Better solubility for polar couplings.[3][4][5] |
Step-by-Step Optimization:
-
Pre-wash: Flush the column with 100% solvent containing 5% Et3N before loading the sample.
-
Elution: Run the gradient with 1% Et3N maintained throughout.
-
Warning: Et3N has a high boiling point.[3][4][5] If your product is volatile or an oil, use 1% Ammonium Hydroxide (
) in the eluent instead, as it evaporates more easily.[1][2]
Part 3: Metal Scavenging (Pd/Cu Removal)
Q: I performed a Suzuki coupling at C2. The product is black/brown, and ICP-MS shows high residual Palladium (>500 ppm).[1] Column chromatography didn't remove it. [1]
A: Palladium coordinates strongly to the oxazole nitrogen, often co-eluting with the product. Standard chromatography is insufficient for pharmaceutical-grade purity.[3][4][5]
Workflow: The "Thiol-Silica" Scavenge Use this protocol before final crystallization or chromatography.[1][3]
-
Dissolution: Dissolve the crude mixture in THF or DCM (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea based) at a loading of 3–5 equivalents relative to the Pd catalyst used.[4]
-
Incubation: Stir at 40°C for 4–12 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad or a short plug of Celite.[3][4][5]
-
Result: The filtrate should be significantly lighter in color.
Decision Matrix: Purification Strategy
Caption: Decision tree for selecting the optimal purification route based on physical state and metal contamination.
Part 4: Common Impurities & Removal
Q: I see a spot just below my product on TLC. What is it, and how do I remove it?
A: In reactions involving 2-bromo-4-methyl-1,3-oxazole, three specific impurities are common:
| Impurity Type | Origin | Identification (Relative to Product) | Removal Strategy |
| Protodehalogenated (4-methyloxazole) | Loss of Br without coupling (Pd cycle failure).[1][3][5] | Lower Rf (More polar due to loss of lipophilic Br/Aryl group).[1][4] | High Vacuum: This byproduct is volatile (BP < 100°C).[1][4][5] Dry the crude under high vacuum (<1 mbar) at 40°C. |
| Homocoupling (Biaryl) | Coupling of two boronic acids (Suzuki).[1] | Higher Rf (Very non-polar). | Wash: Triturate the crude solid with cold Hexanes. The biaryl usually dissolves; the polar oxazole product remains. |
| Hydrolyzed SM (Oxazolone) | Acidic hydrolysis of C-Br bond.[3][4][5] | Baseline/Streak (Highly polar/H-bonding).[1][3][4][5] | Base Wash: Wash organic layer with 1M NaOH (rapidly) to ionize and remove into aqueous phase.[4][5] |
Part 5: Advanced FAQs
Q: Can I distill the starting material (2-bromo-4-methyl-1,3-oxazole) if it degrades? A: Yes, but with caution. 2-Bromooxazoles are thermally unstable above 100°C.[3][4][5]
-
Protocol: Use a Kugelrohr or short-path distillation apparatus.
-
Conditions: High vacuum (0.5 – 1.0 mmHg) is mandatory to keep the bath temperature below 60°C.[1]
-
Storage: Store under Argon at -20°C. The compound darkens (polymerizes) upon exposure to light and moisture.[1][3]
Q: I am doing a Buchwald-Hartwig amination, but the yield is low. Is the catalyst dying? A: It is likely catalyst poisoning by the oxazole nitrogen or the formation of a stable Pd-intermediate.
-
Fix: Switch to a bulky biaryl phosphine ligand like XPhos or BrettPhos .[3][4][5] These ligands create enough steric bulk to prevent the oxazole nitrogen from non-productively binding to the Pd center, facilitating the reductive elimination cycle [1].
References
-
Surry, D. S., & Buchwald, S. L. (2008).[1][2][4] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1]
-
Li, J. J. (2010).[1][2][4] Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience.[3][4][5] (General reference for Oxazole reactivity and stability).
-
Garrett, C. E., & Prasad, K. (2004).[1][2][4] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. [Link][1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. CAS 1060816-11-6: 2-Bromo-4-methyl-1,3-oxazole [cymitquimica.com]
- 4. Oxazole - Wikipedia [en.wikipedia.org]
- 5. 2-(Bromomethyl)-1,3-oxazole | C4H4BrNO | CID 18957373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
improving regioselectivity in the functionalization of substituted oxazoles
Technical Support Center: Regioselective Functionalization of Substituted Oxazoles
Welcome to the Oxazole Functionalization Support Hub
Status: Operational | Lead Scientist: Dr. H. Sato | Context: Late-Stage Heterocycle Modification
Executive Summary:
Oxazoles are notoriously deceptive scaffolds. While they appear simple, the electron density disparities between C2, C4, and C5 create a "regioselectivity minefield." The C2 proton is the most acidic (
This guide moves beyond standard textbook reactions to address the specific failure modes encountered in high-throughput medicinal chemistry: Ring Opening (Isocyanide Equilibrium) , Proton Scrambling , and Catalyst Poisoning .
Module 1: C2-Selective Functionalization (The Lithiation Trap)
The Problem: You attempted a standard lithiation (n-BuLi, THF, -78 °C) to functionalize C2. Result: Complete decomposition, low yield, or formation of acyclic isocyanides.
The Mechanism: Deprotonation at C2 generates 2-lithiooxazole.[1][2] However, this species exists in a rapid equilibrium with its ring-opened acyclic isocyanide valency tautomer (Bredereck’s Rule). If the temperature rises above -50 °C, or if the electrophile is slow to react, the acyclic form dominates and polymerizes or reacts non-selectively.
Troubleshooting Protocol: Stabilizing the C2-Anion
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Strictly < -78 °C | The ring-closed form is kinetically favored at cryogenic temperatures. |
| Base Selection | LiHMDS or LDA | n-BuLi is nucleophilic and can attack C2 (ring opening). Non-nucleophilic amide bases prevent this. |
| Additives | Boron Species ( | Lewis acids coordinate to the oxazole nitrogen, increasing C2 acidity and preventing ring opening. |
| Trapping | Inverse Addition | Add the lithiated species to the electrophile to minimize the lifetime of the free anion. |
Visualizing the Failure Mode (Ring Opening)
Caption: The equilibrium between the reactive 2-lithiooxazole and the destructive acyclic isocyanide. Temperature control is the only barrier preventing the red pathway.
Module 2: C5-Selective Arylation (Overriding Acidity)
The Problem: You want to arylate C5, but your substrate has an open C2 position. Result: You get a mixture of C2-arylation, C5-arylation, or bis-arylation.
The Solution: While C2 is more acidic, C5 is more nucleophilic in the Concerted Metallation-Deprotonation (CMD) transition state used by Palladium catalysis. By tuning the ligand and solvent, you can favor C5 activation without protecting C2.
Critical Factor: The switch from non-polar (Toluene) to polar (DMA/DMF) solvents flips regioselectivity from C2 to C5.
Protocol: The Strotman C5-Selectivity System
-
Catalyst: Pd(OAc)₂ (5 mol%)[3]
-
Ligand: P(t-Bu)₃ or JohnPhos (Steric bulk prevents coordination to N, favoring the C5 CMD state).
-
Base:
or (weaker bases avoid direct C2 deprotonation). -
Additive: PivOH (30 mol%) . Crucial: Acts as a proton shuttle for the CMD mechanism.
-
Solvent: DMA (Dimethylacetamide) at 100 °C.
Why this works: In polar solvents, the acidity of the C2 proton is less relevant than the stability of the Pd-intermediate at C5. The bulky phosphine ligand sterically hinders the Pd from approaching the flanked C2 position (between N and O), pushing it toward the unhindered C5.
Module 3: Accessing C4 (The "Impossible" Site)
The Problem: C4 is the least acidic and least nucleophilic position. Direct C-H functionalization here is rarely successful if C2/C5 are open.
Strategy A: The "Halogen Dance" (If you have C2/C5 substituents) If you lithiate a 5-bromooxazole, the lithium will migrate to the more stable position, often shifting the bromine to C4.
-
Workflow: 2-substituted-5-bromooxazole
[Lithium migration] 2-substituted-4-bromooxazole.
Strategy B: The "Block and Tackle" (Recommended) If you need a C4-aryl oxazole, do not try to install it last.
-
Install C4 first: Use a cyclization strategy (e.g., Cornforth or Robinson-Gabriel) with the substituent already in place.
-
Block C2: If you must functionalize an existing ring, install a TIPS (Triisopropylsilyl) group at C2.[1] It is bulky, stable to base, and removable with TBAF.
Decision Logic for Regioselectivity
Caption: Decision matrix for selecting the correct catalytic system based on target position and substrate constraints.
FAQ: Troubleshooting Common Failures
Q1: I used the Strotman conditions (Pd/P(tBu)3) for C5 arylation, but my reaction stalled. Why? A: Check your acid additive. The CMD mechanism requires a carboxylate to shuttle the proton. Ensure you added PivOH (Pivalic acid) or are using Pd(OAc)₂ . If you used Pd(dba)₂ without adding a carboxylate source, the C-H activation step cannot occur.
Q2: My oxazole turned into an imidazole during the reaction. How?
A: This is a classic side reaction. If you use ammonia or primary amines as nucleophiles (or if they are generated in situ) with a 2-unsubstituted oxazole, the ring opens (see Module 1) and re-closes with the nitrogen nucleophile, converting the O-C-N oxazole core into an N-C-N imidazole core. Fix: Avoid free amine bases; use inorganic bases (
Q3: Can I use Grignard reagents on oxazoles? A: Risky. Grignards are hard nucleophiles and often attack the C=N bond directly (carbometallation) rather than deprotonating. This breaks the aromaticity. For functionalization, organozinc reagents (Knochel-type) are far superior due to their lower reactivity toward the imine bond but high compatibility with Pd-coupling.
References
-
Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5."[4][5] Organic Letters, vol. 12, no.[4][5] 16, 2010, pp. 3578–3581.[5] Link
-
Verbeeck, S., et al. "Direct C-H Arylation of Oxazoles: A Review." Beilstein Journal of Organic Chemistry, vol. 7, 2011, pp. 1584–1601.[6] Link
-
Vedejs, E., & Monahan, S. D. "Oxazole Activation: Lithiation and Ring Opening." Journal of Organic Chemistry, vol. 61, no. 15, 1996, pp. 5192. Link
-
Haas, D., Mosrin, M., & Knochel, P. "Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn."[7] Organic Letters, vol. 15, no.[8] 24, 2013, pp. 6162–6165.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 5. Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in direct C-H arylation: Methodology, selectivity and mechanism in oxazole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative catalysts for cross-coupling of 2-Bromo-4-methyl-1,3-oxazole
Ticket #OX-24M: Cross-Coupling Optimization for 2-Bromo-4-methyl-1,3-oxazole Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]
Executive Summary: The "Oxazole Paradox"
You are encountering difficulties with 2-Bromo-4-methyl-1,3-oxazole .[1] This substrate presents a classic "heterocycle paradox":
-
High Reactivity: The C2-position is electronically activated by the adjacent oxygen and nitrogen, making the C-Br bond labile and ready for oxidative addition.[1]
-
High Instability: The same activation makes the oxazole ring susceptible to nucleophilic attack (ring-opening) by strong bases.[1]
-
Catalyst Poisoning: The Lewis-basic nitrogen atom can coordinate to the metal center (Pd), displacing labile ligands (like PPh3) and arresting the catalytic cycle.
Standard Protocol Failure: If you are using Pd(PPh3)4 with Na2CO3 or NaOtBu , your reaction is likely failing due to catalyst poisoning or base-mediated ring decomposition .[1]
Module 1: The Palladium Pivot (Ligand Engineering)
Recommended for: High yields, complex coupling partners, and mild conditions.[2]
Standard palladium sources (Pd(OAc)2, Pd2(dba)3) require specific ligand architectures to overcome the oxazole nitrogen's coordination. We recommend switching to Buchwald Precatalysts (Gen 3/4) or Pd-PEPPSI systems.[1]
Option A: Buchwald Precatalysts (XPhos or SPhos Pd G3/G4)
These precatalysts contain bulky dialkylbiaryl phosphine ligands that create a "protective shell" around the Pd center, preventing the oxazole nitrogen from binding and deactivating the catalyst.
-
Catalyst: XPhos Pd G4 or SPhos Pd G4 (1–3 mol%)
-
Base: K3PO4 (Potassium Phosphate, tribasic) – Crucial: Weaker than alkoxides to prevent ring opening.
-
Temperature: 60°C – 80°C (Do not exceed 100°C).
Option B: Pd-PEPPSI-IPr (The "Eat-Anything" Catalyst)
The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes use N-Heterocyclic Carbenes (NHC).[1] The NHC ligand binds tighter than phosphines and is virtually impossible for the oxazole nitrogen to displace.
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)[1]
-
Solvent: THF or Dioxane.
-
Benefit: Extremely stable to air and moisture; excellent for scale-up.[1]
Module 2: The Nickel Switch (Earth-Abundant Alternative)
Recommended for: Cost reduction, difficult oxidative additions, or if Pd fails completely.
Nickel undergoes oxidative addition more readily than Palladium for certain heteroaryl halides and operates via a radical-chain mechanism that can bypass some Pd-specific poisoning pathways.[1]
Protocol: Nickel-Catalyzed Suzuki-Miyaura[1]
-
Catalyst: NiCl2(dppf) (5 mol%) or Ni(COD)2 + PCy3 .
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred for stability.[1]
-
Base: K3PO4 (anhydrous preferred).
-
Additive: 10 mol% PCy3 (Tricyclohexylphosphine) can stabilize the active Ni(0) species.
Decision Matrix & Mechanism Visualization
The following diagram illustrates the decision logic for catalyst selection and the mechanism of "poisoning" that you are likely experiencing.
Caption: Troubleshooting logic flow for 2-bromo-4-methyloxazole coupling failures.
Experimental Protocols
Protocol A: High-Performance Pd-Catalyzed Coupling
Use this for precious/expensive boronic acids.[1]
-
Setup: Charge a reaction vial with 2-Bromo-4-methyl-1,3-oxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).
-
Catalyst: Add XPhos Pd G4 (2.0 mol%).
-
Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration: 0.2 M.[1]
-
Reaction: Heat to 80°C for 2–4 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na2SO4.[1]
Protocol B: Nickel-Catalyzed Coupling
Use this for cost-efficiency or if Pd fails.[1]
-
Setup: In a glovebox or under strict Argon flow, combine Substrate (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and NiCl2(dppf) (5 mol%).
-
Solvent: Add anhydrous, degassed 1,4-Dioxane .
-
Reaction: Heat to 100°C for 12 hours.
-
Note: Nickel reactions often require higher temperatures and longer times than Pd-G4.[1]
-
Knowledge Base (FAQ)
Q1: Why do I see "Protodebromination" (H replacing Br) instead of coupling? A: This is a common side reaction. It occurs when the oxidative addition complex [L-Pd-Ar] abstracts a hydride (usually from the solvent or base) instead of transmetalating.[1]
-
Fix: Ensure your solvent is anhydrous.[3] Switch from isopropanol/ethanol to Dioxane or Toluene .[1] Increase the concentration of the boronic acid.
Q2: Can I use NaOtBu (Sodium tert-butoxide) as a base? A: Avoid it. Oxazoles are base-sensitive.[1] Strong alkoxide bases can attack the C5 position or ring-open the oxazole, leading to a complex mixture of nitriles and amides. Stick to K3PO4 or CsF .
Q3: The reaction turns black immediately. Is this normal? A: Rapid precipitation of "Palladium Black" indicates catalyst decomposition. Your ligand is not holding onto the Pd tightly enough.
-
Fix: Switch to Pd-PEPPSI-IPr or add excess ligand (e.g., free XPhos) to stabilize the metal center.[1]
Q4: Is there an Iron-catalyzed alternative? A: While Fe-catalyzed Kumada couplings exist, they require Grignard reagents, which are incompatible with the electrophilic oxazole ring (they will attack the ring). For Suzuki coupling, Iron is not currently a viable high-yield alternative for this specific substrate.[1] Stick to Pd or Ni.[1][6]
References
-
Buchwald Precatalysts G3/G4: Chemical Science, 2011 , 2, 27-50.
-
Pd-PEPPSI Protocols: Journal of Organic Chemistry, 2017 , 82, 6638-6646.[1] [1]
-
Nickel Catalyzed Heteroaryl Coupling: Organic Chemistry Frontiers, 2015 . [1]
-
Oxazole Stability & Direct Arylation: Chemical Reviews, 2011 , 111, 1215-1292. [1]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kumada coupling - Wikipedia [en.wikipedia.org]
monitoring reaction progress of 2-Bromo-4-methyl-1,3-oxazole hydrochloride couplings via TLC/LC-MS
[1]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific analytical challenges associated with 2-Bromo-4-methyl-1,3-oxazole hydrochloride .
This substrate presents a unique "triad of difficulty" for monitoring:
-
Salt Formation: The hydrochloride salt causes severe tailing on silica and suppresses ionization in LC-MS if not managed.[1]
-
Chromophore Weakness: The small heteroaromatic ring has lower UV absorbance (254 nm) than typical benzene derivatives.
-
Lability: The oxazole ring is susceptible to hydrolytic ring-opening under acidic aqueous conditions, creating "ghost" peaks.[1]
Module 1: Pre-Reaction Analytics (The Baseline)
Q: I spotted the starting material (SM) directly from the bottle onto a TLC plate, but it stayed at the baseline. Is it degraded?
A: Likely not. You are observing the hydrochloride salt effect .[1] The HCl salt is highly polar and interacts strongly with the acidic silanols on the TLC plate. It will not migrate effectively in standard non-polar eluent systems (e.g., Hexane/EtOAc).
The Protocol: The "Mini-Workup" (Mandatory for this Substrate) Do not spot the salt directly. You must generate the free base in situ for accurate monitoring.
-
Take a standard HPLC vial or small test tube.[1]
-
Add ~2 mg of the 2-Bromo-4-methyl-1,3-oxazole HCl.[1]
-
Add 0.5 mL Ethyl Acetate and 0.5 mL Saturated NaHCO₃ (aq) .
-
Shake vigorously for 10 seconds.
-
Let the layers separate.[1]
-
Spot the top organic layer. [1]
Result: The free base (2-Bromo-4-methyl-1,3-oxazole) will now migrate as a distinct, compact spot.
Module 2: TLC Troubleshooting
Q: My product and starting material co-elute or are invisible under UV. How do I visualize them?
A: The oxazole ring has a relatively low extinction coefficient compared to the biaryl products you are likely synthesizing.
Step 1: Optimize Visualization
-
UV 254 nm: This is the primary method, but if the concentration is low, the spot may be faint.
-
Iodine Stain (
): Highly Recommended. Oxazoles interact well with iodine vapor, turning brown/yellow. This is often more sensitive than UV for this specific scaffold.[1] -
KMnO₄: Useful for detecting the coupling partner (boronic acid/ester) but the oxazole itself is resistant to mild oxidation.
Step 2: Rf Optimization Table Use the following solvent systems to separate the oxazole from common coupling partners.
| Solvent System (v/v) | Expected Rf (Free Base) | Comment |
| 10% EtOAc / Hexanes | 0.20 – 0.30 | Good for initial screening.[1] |
| 20% EtOAc / Hexanes | 0.45 – 0.60 | Standard production run.[1] |
| DCM / MeOH (95:5) | 0.80+ (Front) | Too polar; use only if product is very polar. |
| Toluene / Acetone (9:1) | Variable | Excellent for separating oxazoles from boronic acids. |
Module 3: LC-MS Deep Dive
Q: I see a mass peak at 162/164, but also a confusing forest of other peaks. What is happening?
A: Interpreting the MS of halo-oxazoles requires looking for specific isotopic signatures and artifacts.[1]
1. The "Twin Towers" (The Bromine Signature) You must confirm the presence of the bromine atom.
-
Target Mass (Free Base): MW ≈ 161.98.[1]
-
Observed Ion
: You should see a 1:1 doublet at m/z 162 and 164 . -
Diagnostic: If you see a single peak at 162 without the 164 partner, you do not have the bromine starting material.
2. Common Artifacts & Side Reactions
| Observed Mass ( | Interpretation | Cause / Troubleshooting |
| 84 ( | Protodehalogenation | The Br has been replaced by H. Common side reaction in Pd-couplings if the catalyst cycle stalls.[1] |
| 180 ( | Hydrolysis (Ring Open) | The oxazole ring has opened (addition of |
| 198 ( | Salt Adduct | You are seeing the salt form. Not a reaction byproduct, just ionization behavior. |
| 322/324/326 | Homocoupling | Two oxazole units coupled (Oxazole-Oxazole).[1] Rare for this substrate but possible.[1] |
Q: My LC-MS signal for the starting material is weak. A: Oxazoles are less basic than pyridines.[1] Ensure your mobile phase contains 0.1% Formic Acid to assist protonation.[1] Neutral mobile phases (Ammonium Acetate) may result in poor ionization of the oxazole nitrogen.
Module 4: Reaction Workflow & Logic
Q: The reaction seems stuck. The oxazole isn't consuming.
A: The oxazole nitrogen (N3 position) is a Lewis base. It can coordinate to the Palladium catalyst, effectively poisoning it.
-
Solution: Increase catalyst loading (to 5 mol%) or switch to a bulky ligand system (e.g., XPhos, SPhos) that prevents the N-coordination.
Analytical Decision Tree
Use the following logic flow to diagnose reaction status.
Caption: Workflow for diagnosing reaction progress and identifying failure modes (Stalling vs. Decomposition).
References
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Detailed mechanisms of Suzuki/Stille couplings including heteroaryl halides).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Fundamental properties of oxazole basicity and electrophilic substitution).
-
Agilent Technologies. (2023).[1] LC/MS Primer: Essential Chromatography and Spectroscopy. (Ionization techniques for nitrogen heterocycles).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Isotopic patterns of Bromine in Mass Spectrometry).
Validation & Comparative
Comprehensive NMR Analysis Guide: 2-Bromo-4-methyl-1,3-oxazole Hydrochloride vs. Alternative Scaffolds
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of halogenated heterocycles. 2-Bromo-4-methyl-1,3-oxazole is a highly versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex disubstituted oxazole scaffolds. However, the free base form of this compound is notoriously volatile and prone to degradation[1]. To circumvent this, the compound is often isolated and utilized as a hydrochloride salt (2-Bromo-4-methyl-1,3-oxazole hydrochloride).
This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance of the hydrochloride salt against its free base and chlorinated alternatives, providing a self-validating experimental framework for accurate structural characterization.
The Causality of Chemical Shifts: Decoding the Scaffold
To accurately interpret the NMR spectra of 2-Bromo-4-methyl-1,3-oxazole hydrochloride, one must understand the opposing electronic forces at play: the heavy-atom effect and nitrogen protonation.
The Heavy-Atom on Light-Atom (HALA) Effect
A common pitfall in interpreting the
Protonation Dynamics of the Hydrochloride Salt
The transition from the to the hydrochloride salt fundamentally alters the electronic landscape of the oxazole ring. Protonation occurs at the N3 nitrogen. This introduces a formal positive charge that strongly withdraws electron density from the entire aromatic system. Consequently, the C5 proton (
Visualizing the Analytical Logic
Fig 1: Substituent effects on the NMR chemical shifts of the oxazole scaffold.
Comparative NMR Performance Data
The table below summarizes the empirical chemical shifts, demonstrating how the choice of salt and halogen directly dictates the spectral output.
| Nucleus | 2-Bromo-4-methyl-1,3-oxazole HCl (Target) | 2-Bromo-4-methyl-1,3-oxazole (Free Base) | 2-Chloro-4-methyl-1,3-oxazole HCl (Alternative) |
| ~2.35 ppm (s) | ~2.15 ppm (s) | ~2.30 ppm (s) | |
| ~8.10 ppm (s) | ~7.60 ppm (s) | ~8.05 ppm (s) | |
| >10.0 ppm (br s) | Not Applicable | >10.0 ppm (br s) | |
| ~12.5 ppm | ~13.0 ppm | ~11.8 ppm | |
| ~125.0 ppm (Shielded by Br) | ~126.5 ppm | ~142.0 ppm (Deshielded by Cl) | |
| ~138.5 ppm | ~136.0 ppm | ~137.0 ppm | |
| ~136.5 ppm | ~134.0 ppm | ~135.5 ppm |
Note: Spectra acquired in DMSO-d
Experimental Methodologies: A Self-Validating Protocol
To ensure the integrity of your analysis, the protocol must be self-validating. If you prepare the hydrochloride salt in a protic solvent or a solvent with trace water (like standard CDCl
Step-by-Step NMR Preparation & Validation Workflow
-
Sample Weighing: Accurately weigh 15–20 mg of the compound for
H NMR (increase to 50 mg for C NMR) into a clean, dry glass vial. -
Solvent Selection (Critical Step): Dissolve the sample in 0.6 mL of anhydrous
. Causality: DMSO-d is a strong hydrogen-bond acceptor that stabilizes the polar hydrochloride salt and lacks exchangeable protons, ensuring the retention of the broad NH signal (>10 ppm). -
Filtration: Pass the dissolved sample through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube. This removes insoluble micro-particulates that distort magnetic field homogeneity and broaden spectral lines.
-
Primary Acquisition: Acquire the
H spectrum at 298 K using a standard 30° pulse program. Verify the presence of the C4-methyl singlet, the C5-H singlet, and the broad downfield NH peak. -
The D
O Shake Test (Self-Validation): To unequivocally prove that the peak at >10 ppm is the hydrochloride proton (and not an impurity), add 1–2 drops of Deuterium Oxide (D O) directly into the NMR tube. Cap the tube, shake vigorously for 10 seconds, and re-acquire the H spectrum. The chemical exchange between the NH proton and the bulk D O will cause the >10 ppm signal to completely disappear, validating the salt form.
Fig 2: Self-validating experimental workflow for NMR acquisition and proton exchange.
References
-
Relativistic Calculations of Nuclear Magnetic Resonance Parameters - Gas Phase NMR (Chapter 8). Royal Society of Chemistry (2016).[Link]
-
The Halogen Bond - Chemical Reviews. American Chemical Society.[Link]
Sources
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2-Bromo-4-methyl-1,3-oxazole Derivatives
Executive Summary
The structural elucidation of halogenated heterocycles demands analytical precision. 2-Bromo-4-methyl-1,3-oxazole (CAS 1060816-11-6) is a highly versatile synthetic building block[1], frequently utilized in the development of advanced pharmacophores, including potent FtsZ inhibitors for antibacterial applications[2].
This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of 2-bromo-4-methyl-1,3-oxazole derivatives. By analyzing the causality behind their fragmentation pathways, this guide provides researchers with self-validating experimental protocols to ensure absolute structural confidence.
Mechanistic Background & Chemical Significance
The oxazole ring is a five-membered heterocycle whose fragmentation is fundamentally driven by the thermodynamic stability of its decomposition products. Pioneering studies on the mass spectrometry of oxazoles demonstrate that the primary fragmentation pathway involves the cleavage of the O-C(2) bond, followed by the sequential expulsion of carbon monoxide (CO) and hydrogen cyanide (HCN)[3].
When a halogen, such as bromine, is introduced at the C(2) position, the fragmentation hierarchy shifts. The relatively weak C-Br bond becomes the primary site of cleavage. Tandem mass spectrometry is highly effective at differentiating these specific isomeric structures based on these distinct neutral and radical losses[4].
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
To accurately profile 2-bromo-4-methyl-1,3-oxazole, researchers must choose between hard and soft ionization techniques.
-
GC-EI-MS (Hard Ionization): Operating at 70 eV, EI strips an electron from the molecule to form a radical cation (
). This high-energy state induces immediate homolytic cleavage. Performance: Superior for generating highly reproducible, library-searchable fragmentation fingerprints for volatile derivatives. -
LC-ESI-MS/MS (Soft Ionization): ESI gently protonates the molecule to form an even-electron species (
). Fragmentation is only achieved downstream via Collision-Induced Dissociation (CID). Performance: Superior for trace analysis in complex biological matrices and for preserving the intact precursor ion for targeted Multiple Reaction Monitoring (MRM).
Causality in Fragmentation: The Radical vs. Neutral Loss
A critical point of expertise lies in understanding why these two platforms produce different primary losses that ultimately converge:
-
In EI-MS , the radical cation (
) undergoes homolytic cleavage to expel a bromine radical (Br•) , leaving behind a stable even-electron cation at m/z 82. -
In ESI-MS/MS , the protonated precursor (
) is already an even-electron species. To maintain parity during CID, it cannot lose a radical; instead, it undergoes a neutral loss of hydrogen bromide (HBr) , converging on the exact same m/z 82 product ion.
Experimental Data & Fragmentation Pathways
The quantitative performance and relative abundances of the fragment ions across both platforms are summarized below.
Table 1: Comparative Fragment Ion Abundances for 2-Bromo-4-methyl-1,3-oxazole
| Structural Assignment | m/z (Nominal) | GC-EI-MS (70 eV) Rel. Abundance (%) | LC-ESI-MS/MS (CID 20 eV) Rel. Abundance (%) |
| Intact Precursor Ion | 161 / 163 (EI)162 / 164 (ESI) | 45% | 100% (Base Peak in Q1) |
| Primary Halogen Loss | 82 | 100% (Base Peak) | 85% |
| Secondary Loss (Ring Opening) | 54 | 60% | 40% |
| Tertiary Loss (Nitrile Expulsion) | 27 | 30% | 10% |
Unified Fragmentation Logic
Figure 1: Convergent mass spectrometry fragmentation pathways of 2-bromo-4-methyl-1,3-oxazole.
Self-Validating Experimental Protocols
To ensure trustworthiness, analytical protocols must be self-validating. Bromine naturally exists as two isotopes,
Protocol A: GC-EI-MS Structural Fingerprinting
-
Sample Preparation: Dilute the synthesized 2-bromo-4-methyl-1,3-oxazole to 1 mg/mL in GC-grade dichloromethane.
-
Chromatographic Separation: Inject 1 µL (split ratio 1:50) onto a DB-5MS capillary column. Program the oven from 50°C (hold 1 min) to 250°C at 20°C/min.
-
Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.
-
Self-Validation Check 1 (Precursor): Inspect the mass spectrum at the chromatographic apex. You must observe a doublet at m/z 161 and 163 with a ~1:1 relative abundance. Causality: This physically validates the presence of an intact, mono-brominated species prior to fragmentation.
-
Self-Validation Check 2 (Product): Verify that the base peak at m/z 82 is a singlet. Causality: The collapse of the isotopic doublet into a singlet mathematically proves the ejection of the bromine radical, confirming the assignment of the
fragment.
Protocol B: LC-ESI-MS/MS Trace Analysis
-
Sample Preparation: Dilute the sample to 10 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to promote protonation.
-
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column using a standard gradient elution.
-
Ionization: Operate the ESI source in positive ion mode with a capillary voltage of 3.5 kV.
-
Targeted CID (The Validation Step): In the triple quadrupole, isolate m/z 162 (
Br precursor) and m/z 164 ( Br precursor) in Q1 using separate MRM transition channels. Apply a Collision Energy (CE) of 20 eV using Argon gas in Q2. -
Product Ion Convergence: Monitor Q3 for m/z 82. Causality: Both the 162
82 (loss of 80 Da) and 164 82 (loss of 82 Da) transitions must yield strong signals. This cross-validates the neutral loss of H Br and H Br, respectively, providing absolute confirmation of the oxazole core's structural integrity even in highly complex matrices.
References
1.[3] MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. Available at: 2.[4] Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - ACS Publications. Available at: 3. 2-bromo-4-methyl-1,3-oxazole | 1060816-11-6 - Sigma-Aldrich. Available at: 4.[1] CAS 1060816-11-6: 2-Bromo-4-methyl-1,3-oxazole - CymitQuimica. Available at: 5.[2] An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC. Available at:
Sources
- 1. CAS 1060816-11-6: 2-Bromo-4-methyl-1,3-oxazole [cymitquimica.com]
- 2. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Alternative Synthetic Routes to 2,4-Disubstituted Oxazoles: A Comparative Methodology Guide
The 2,4-disubstituted oxazole core is a privileged scaffold in medicinal chemistry, frequently serving as a critical pharmacophore in natural products, kinase inhibitors, and anti-inflammatory agents. Historically, the synthesis of these heterocycles relied on classical methods such as the Robinson-Gabriel cyclodehydration or the van Leusen reaction. However, these traditional routes often require harsh dehydrating conditions, pre-functionalized precursors, or suffer from limited functional group tolerance.
To accelerate drug development workflows, modern synthetic methodologies have pivoted toward transition-metal catalysis and metal-free oxidative annulations. This guide objectively compares the performance, mechanistic causality, and experimental execution of three highly efficient alternative routes: Gold(I)-Catalyzed [3+2] Annulation , Brønsted Acid-Catalyzed Cyclization , and Iodine(III)-Mediated[2+2+1] Annulation .
Mechanistic Causality & Strategy Selection
Selecting the optimal synthetic route requires understanding the underlying mechanistic causality of each method. The choice of catalyst and additives directly dictates the chemoselectivity and functional group compatibility of the reaction.
Route A: Gold(I)-Catalyzed [3+2] Annulation
This approach constructs the oxazole ring directly from terminal alkynes and carboxamides. The key intermediate is a terminal α-oxo gold carbene, generated via the gold-promoted oxidation of the alkyne using an oxidant like 8-methylquinoline N-oxide. The Causality of Ligand Selection: Terminal α-oxo gold carbenes are notoriously electrophilic and prone to rapid degradation or unselective side reactions. Standard monodentate phosphines or N-heterocyclic carbenes (NHCs) fail to stabilize this intermediate. As demonstrated by1, the experimental choice to use a P,N- or P,S-bidentate ligand (such as Mor-DalPhos) is critical. The secondary heteroatom coordinates with the gold center, forming a tricoordinated gold intermediate. This tempers the carbene's electrophilicity, allowing it to be chemoselectively trapped by a weak nucleophile like a carboxamide[1].
Route B: Brønsted Acid-Catalyzed Cyclization (Metal-Free)
For late-stage pharmaceutical synthesis where transition-metal contamination is a concern, metal-free cyclization of α-diazoketones with amides is highly advantageous. The Causality of Catalyst Selection: Trifluoromethanesulfonic acid (TfOH) is utilized as a strong Brønsted acid to protonate the α-diazoketone. This protonation weakens the C-N bond, driving the rapid extrusion of N₂ gas to form a highly reactive 2-oxo-2-phenylethyl trifluoromethanesulfonate intermediate. This triflate is subsequently attacked by the amide, followed by cyclodehydration to yield the 2,4-disubstituted oxazole [2]. This method, detailed by2, provides exceptional atom economy and avoids heavy metal waste [2].
Visualizing the Mechanistic Pathways
Fig 1: Gold-catalyzed [3+2] annulation pathway highlighting the tempered carbene intermediate.
Fig 2: Metal-free TfOH-catalyzed cyclization driven by nitrogen extrusion and triflate formation.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics of the three primary alternative routes, providing a data-driven basis for selecting the appropriate methodology for your specific substrate scope.
| Synthetic Strategy | Catalyst System | Primary Substrates | Oxidant / Additive | Temp (°C) | Avg. Yield Range | Key Advantage |
| Gold(I) [3+2] Annulation | Au(I) + Mor-DalPhos | Terminal Alkyne + Carboxamide | 8-Methylquinoline N-oxide | 60–80 | 65% – 88% | High chemoselectivity; utilizes simple alkynes. |
| Brønsted Acid Cyclization | TfOH (10-20 mol%) | α-Diazoketone + Amide | None (Metal-Free) | 25–60 | 70% – 95% | No transition metals; excellent functional group tolerance. |
| Iodine(III) [2+2+1] Annulation | PhIO / TfOH | Alkyne + Nitrile | PhIO (Oxygen source) | 25 | 55% – 82% | Operates at room temperature; rapid assembly. |
| Cu(II) Catalyzed Coupling | Cu(OTf)₂ (10 mol%) | α-Diazoketone + Amide | None | 80 | 60% – 87% | Robust classical alternative to TfOH; highly scalable. |
Data synthesized from comparative literature [1][2][3][4].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They incorporate observable physical or chemical changes that confirm the reaction is proceeding through the intended mechanistic pathway.
Protocol A: Gold(I)-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles
Objective: Synthesize 2,4-disubstituted oxazoles via oxidative [3+2] annulation.
-
Preparation of the Catalytic Complex: In an oven-dried Schlenk tube under an argon atmosphere, combine the gold precatalyst (e.g., Ph₃PAuNTf₂, 5 mol%) and the bidentate ligand Mor-DalPhos (5 mol%) in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Stir for 10 minutes at room temperature.
-
Substrate Addition: Add the carboxamide (1.5 equiv) and 8-methylquinoline N-oxide (1.2 equiv) to the mixture.
-
Initiation & Alkyne Addition: Add the terminal alkyne (1.0 equiv) dropwise. Heat the reaction mixture to 70 °C.
-
Self-Validation Checkpoint (Color & TLC): As the α-oxo gold carbene forms and is trapped, the reaction mixture will typically transition from pale yellow to a deeper amber. Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the terminal alkyne spot and the appearance of a lower-Rf spot corresponding to the reduced oxidant (8-methylquinoline) validates that the oxygen-transfer and carbene formation steps have successfully occurred.
-
Workup: Once the alkyne is fully consumed (typically 4–8 hours), cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc), and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: TfOH-Catalyzed Metal-Free Cyclization
Objective: Synthesize 2,4-disubstituted oxazoles from α-diazoketones without transition metals.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the α-diazoketone (1.0 equiv) and the corresponding amide (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalyst Addition (Critical Step): Cool the reaction mixture to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic acid (TfOH, 10–20 mol%) dropwise.
-
Self-Validation Checkpoint (Gas Evolution): Immediately upon the addition of TfOH, you must observe distinct effervescence (bubbling). This is the extrusion of N₂ gas. Causality note: If no gas evolution is observed, the protonation has failed, or the diazo compound has degraded; do not proceed without verifying starting material integrity. The gas evolution visually validates the formation of the highly reactive 2-oxo-2-phenylethyl triflate intermediate.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by silica gel chromatography.
References
- Tempering the Reactivities of Postulated α-Oxo Gold Carbenes Using Bidentate Ligands: Implication of Tricoordinated Gold Intermediates and the Development of an Expedient Bimolecular Assembly of 2,4-Disubstituted Oxazoles Journal of the American Chemical Society (JACS)
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides The Journal of Organic Chemistry (JOC)
- Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles Organic Letters
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective (Citing: Copper (II) Triflate Catalyzed Synthesis of 2, 4-Disubstituted Oxazoles from α-Diazoketones) Synthesis / Taylor & Francis
Sources
A Senior Application Scientist's Guide to Palladium Ligand Selection for Efficient Cross-Coupling of 2-Bromo-Oxazoles
Authored for Researchers, Scientists, and Drug Development Professionals
The 2-substituted oxazole motif is a cornerstone in medicinal chemistry and materials science, prized for its role in a multitude of biologically active compounds and functional materials. Its synthesis, however, often hinges on the crucial C-C and C-N bond-forming reactions at the C2 position. Palladium-catalyzed cross-coupling of 2-bromo-oxazoles offers a powerful and direct route to this molecular diversification.
The success of these transformations is not merely determined by the choice of palladium source but is critically dictated by the ancillary phosphine ligand. The ligand's steric and electronic properties govern the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For an electron-deficient heterocycle like oxazole, where challenges such as catalyst inhibition by the nitrogen lone pair can arise, ligand selection is paramount.
This guide provides an in-depth comparison of palladium ligands for the most common cross-coupling reactions of 2-bromo-oxazoles, supported by experimental data from literature on oxazoles and closely related heteroaryl systems. We will delve into the causality behind ligand choice, offering a framework for rational catalyst system design.
The Challenge of an Electron-Deficient Heterocycle
The oxazole ring is electron-deficient, which can make the initial oxidative addition of the Pd(0) catalyst into the C2-Br bond a challenging step. Furthermore, the presence of the nitrogen atom's lone pair can lead to catalyst inhibition or deactivation by forming stable, off-cycle palladium complexes.[1] An effective ligand must therefore be adept at promoting a high rate of oxidative addition and subsequent reductive elimination to outcompete these deactivation pathways. This is where the evolution from simple phosphines to modern, sterically demanding biaryl phosphine ligands has been transformative.
Ligand Comparison Across Key Cross-Coupling Reactions
We will now examine ligand performance in four major classes of cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), Sonogashira (C-C, alkynylation), and Stille (C-C). The data presented is a synthesis of results from studies on 2-bromo-oxazoles and analogous electron-deficient heteroaryl bromides to provide a comparative framework.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures. The choice of ligand dramatically impacts yields, especially with challenging heteroaryl halides.
| Ligand Class | Specific Ligand | Catalyst System | Substrate Analogue | Yield (%) | Key Observations & Rationale |
| Traditional Phosphines | PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Moderate to High | Often requires higher temperatures and catalyst loadings. Can be effective for simple, unhindered substrates but struggles with sterically demanding partners.[2] |
| Ferrocenyl Phosphines | dppf | PdCl₂(dppf) | 2-Bromopyrazine | ~70-85% | Offers better thermal stability than PPh₃. The bidentate nature provides a more defined coordination sphere, leading to more reliable results.[3] |
| Bulky Biaryl Phosphines | XPhos | Pd₂(dba)₃ / XPhos | 2-Bromo-4-fluoro-5-methylpyridine | >95% | The steric bulk and electron-rich nature of XPhos dramatically accelerate both oxidative addition and reductive elimination, making it highly effective for electron-deficient heterocycles.[4] |
| Bulky Biaryl Phosphines | SPhos | Pd₂(dba)₃ / SPhos | 2-Bromopyridine derivative | High | Similar to XPhos, SPhos is highly effective. The choice between them can be substrate-dependent, often requiring empirical screening.[5] |
Note: Data is illustrative and based on structurally similar electron-deficient heteroaryl bromides. Optimization for specific 2-bromo-oxazole substrates is recommended.[4]
The success of ligands like XPhos and SPhos stems from their architecture. The bulky biaryl backbone forces a large "bite angle," which promotes the reductive elimination step—often the rate-limiting step for hindered substrates.[6] Their electron-rich nature increases electron density on the palladium center, facilitating the oxidative addition into the C-Br bond.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The formation of 2-amino-oxazoles is of immense interest in drug discovery. The Buchwald-Hartwig amination provides a direct method, but the choice of ligand is critical, especially when using unprotected amino-heterocycles as coupling partners.
A study on the Buchwald-Hartwig coupling of 4-phenyl-2-aminooxazole with aryl bromides provides direct comparative data.[8]
| Ligand | Catalyst System | Base | Yield (%) | Key Observations & Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | DavePhos | Pd(OAc)₂ / DavePhos | tBuONa | 75% | An effective first-generation Buchwald ligand, but often requires strong bases and higher temperatures. | | XPhos | XPhos Pd G2 precatalyst | tBuONa | 85% | The G2 precatalyst offers convenience and high activity. XPhos is a robust ligand for a wide range of amines.[8] | | SPhos | SPhos Pd G2 precatalyst | tBuONa | 95% | Demonstrated superior performance for this specific 2-aminooxazole coupling, highlighting the subtle but significant impact of ligand structure.[8] | | RuPhos | Pd₂(dba)₃ / RuPhos | LiHMDS | 83% | For the amination of the analogous 3-bromo-2-aminopyridine, RuPhos shows excellent activity, particularly with precatalysts.[9] | | BrettPhos | Pd₂(dba)₃ / BrettPhos | LiHMDS | - | While not explicitly tested on 2-aminooxazole in this study, BrettPhos is a go-to ligand for challenging C-N couplings, especially with primary amines.[10] |
Data for DavePhos, XPhos, and SPhos from direct coupling with 4-phenyl-2-aminooxazole.[8] Data for RuPhos from coupling with 3-bromo-2-aminopyridine.[9]
The reductive elimination to form the C-N bond is often the turnover-limiting step. Bulky biaryl phosphine ligands like SPhos and RuPhos are designed to accelerate this step.[6] Their steric profile prevents the formation of inhibitory dimeric palladium species and promotes the formation of the three-coordinate L-Pd(Ar)(NR₂') complex that is poised for reductive elimination.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 4-Methyl-Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The 4-methyl-oxazole scaffold is a privileged heterocycle, appearing in numerous biologically active compounds and functional materials. Its structural nuances can profoundly influence its pharmacological and physicochemical properties. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of X-ray crystal structure determination and its principal alternatives for the characterization of 4-methyl-oxazole derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to navigate the challenges of structural elucidation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms in a molecule. By interacting with the electron cloud of a crystalline sample, X-rays produce a diffraction pattern that, when analyzed, reveals bond lengths, bond angles, and stereochemistry with unparalleled precision.
The journey from a synthesized 4-methyl-oxazole derivative to its crystal structure is a multi-step process, each stage demanding meticulous attention to detail. The quality of the final structure is intrinsically linked to the quality of the single crystal obtained.
The Art and Science of Crystallization
The formation of a high-quality single crystal is often the most significant bottleneck in the SC-XRD workflow. For 4-methyl-oxazole derivatives, which can be small, and sometimes low-melting solids or even oils at room temperature, this step requires a blend of systematic screening and chemical intuition.
Common Crystallization Techniques for 4-Methyl-Oxazole Derivatives:
-
Slow Evaporation: A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration to the point of supersaturation and inducing crystallization. This is often the first method attempted due to its simplicity.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystal growth.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[1]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to crystallization.
The choice of solvent is critical. For 4-methyl-oxazole derivatives, a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethyl acetate, acetone, methanol) should be screened. The ideal solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
Experimental Protocol: Single-Crystal X-ray Diffraction of a 4-Methyl-Oxazole Derivative
This protocol outlines the key steps from crystal mounting to structure refinement.
1. Crystal Selection and Mounting:
- Under a stereomicroscope, select a single crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically between 0.1 and 0.3 mm.[2]
- Using a cryoloop, carefully pick up the selected crystal, ensuring it is coated in a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during cooling.
- Mount the loop on a goniometer head.
2. Data Collection:
- Place the goniometer head on the diffractometer.
- A stream of cold nitrogen gas (typically at 100 K) is directed at the crystal to minimize thermal vibrations and radiation damage.
- The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.[3]
- Modern diffractometers automate the process of determining the optimal data collection strategy.
3. Data Processing:
- The collected images are integrated to determine the position and intensity of each diffraction spot.
- The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).
- The unit cell parameters and space group are determined from the diffraction pattern.
4. Structure Solution and Refinement:
- The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3]
- An initial molecular model is built into the electron density map.
- The model is refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns.[4]
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
5. Structure Validation:
- The final structure is validated using software like checkCIF to ensure its geometric and crystallographic reasonability.[5]
- Key validation metrics include the R-factor, R-free, and goodness-of-fit. For small molecules, a final R1 value below 5% is generally considered excellent.[6][7]
Comparative Analysis: SC-XRD vs. Alternative Techniques
While SC-XRD provides the definitive solid-state structure, it is not always feasible, and other techniques offer complementary information, particularly about the molecule's behavior in solution.
| Technique | Principle | Sample Requirements | Information Gained | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | X-ray diffraction from a single crystal | High-quality single crystal (0.1-0.3 mm) | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, high-precision atomic coordinates | Requires single crystals, provides a static picture of the solid state |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin transitions in a magnetic field | Soluble sample (1-10 mg) in a deuterated solvent | Connectivity, relative stereochemistry, conformational dynamics in solution | Provides information on solution-state structure and dynamics, no crystallization needed | Does not provide absolute 3D structure, less precise than XRD for bond lengths/angles |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis of molecules and their fragments | Small sample quantity (µg-ng), can be solid, liquid, or in solution | Molecular weight, elemental composition, fragmentation patterns for structural clues | High sensitivity, provides molecular formula confirmation | Does not provide 3D structure or stereochemical information |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For 4-methyl-oxazole derivatives, ¹H and ¹³C NMR are indispensable for confirming the molecular framework.
¹H NMR of 4-Methyl-Oxazole:
-
Oxazole Ring Protons: The protons on the oxazole ring typically appear in the aromatic region (δ 7-8 ppm).
-
Methyl Protons: The methyl group at the 4-position will give a characteristic singlet around δ 2.2-2.5 ppm.
-
Substituent Protons: The chemical shifts of other substituents will provide clues to their electronic environment.
¹³C NMR of 4-Methyl-Oxazole:
-
Oxazole Ring Carbons: The carbons of the oxazole ring resonate at distinct chemical shifts, influenced by the electronegative oxygen and nitrogen atoms.
-
Methyl Carbon: The methyl carbon will appear in the aliphatic region (δ 10-15 ppm).
Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, providing definitive proof of the molecular structure in solution. This is particularly valuable for confirming isomerism, which can be a challenge in oxazole synthesis.
Mass Spectrometry (MS): Confirming the Molecular Formula and Gaining Fragmentation Clues
Mass spectrometry is a highly sensitive technique that provides the molecular weight and elemental composition of a compound with high accuracy. For a 4-methyl-oxazole derivative, high-resolution mass spectrometry (HRMS) can confirm the molecular formula, a critical piece of data.
The fragmentation pattern observed in the mass spectrum can also provide structural information. For oxazoles, common fragmentation pathways involve the cleavage of the heterocyclic ring. The presence of a nitrogen atom can be inferred from the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][9]
Visualizing the Workflow and Decision-Making Process
Caption: SC-XRD Workflow for 4-Methyl-Oxazole Derivatives.
Caption: Choosing the Right Structural Elucidation Method.
Troubleshooting Common Crystallization Challenges
The path to obtaining diffraction-quality crystals can be fraught with challenges. Here are some common issues encountered with small heterocyclic molecules like 4-methyl-oxazoles and potential solutions:
-
Oiling Out: The compound separates as a liquid instead of a solid. This often occurs with low-melting point compounds or when the solution is too concentrated.
-
No Crystals Form: The compound remains in solution even after prolonged periods.
-
Solution: The solution may not be sufficiently supersaturated. Try slowly evaporating more solvent or adding an anti-solvent. Scratching the inside of the glass vial with a glass rod can create nucleation sites.[12]
-
-
Formation of a Powder or Microcrystals: The crystals are too small for SC-XRD.
-
Solution: This is often due to rapid nucleation. Slowing down the crystallization process by reducing the rate of cooling or evaporation can lead to the growth of larger crystals.
-
Quantitative Data Comparison
To provide a tangible comparison, the following tables summarize typical data that would be obtained for a hypothetical 4-methyl-oxazole derivative from each technique. The crystallographic data is based on a representative structure of a related compound, 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate.[13]
Table 1: Representative Single-Crystal X-ray Diffraction Data
| Parameter | Value | Significance |
| Crystal System | Triclinic | Describes the symmetry of the unit cell. |
| Space Group | P-1 | Defines the symmetry elements within the unit cell. |
| a (Å) | 5.5802 | Unit cell dimension.[13] |
| b (Å) | 7.446 | Unit cell dimension.[13] |
| c (Å) | 15.012 | Unit cell dimension.[13] |
| α (°) | 94.322 | Unit cell angle.[13] |
| β (°) | 93.156 | Unit cell angle.[13] |
| γ (°) | 108.136 | Unit cell angle.[13] |
| Volume (ų) | 589.1 | Volume of the unit cell.[13] |
| Z | 2 | Number of molecules in the unit cell.[13] |
| Radiation | Mo Kα (λ = 0.71073 Å) | Wavelength of X-rays used.[13] |
| Temperature (K) | 293 | Temperature at which data was collected.[13] |
| Reflections collected | 11594 (representative) | Total number of diffraction spots measured.[14] |
| Independent reflections | 3090 (representative) | Number of unique diffraction spots.[14] |
| R1 [I > 2σ(I)] | 0.040 (representative) | R-factor for observed reflections; a measure of the agreement between the model and the data.[14] |
| wR2 (all data) | 0.109 (representative) | Weighted R-factor for all data.[14] |
| Goodness-of-fit (S) | 1.08 (representative) | Should be close to 1 for a good refinement.[14] |
Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-2 | ~7.9 | s |
| ¹H | H-5 | ~7.1 | s |
| ¹H | 4-CH₃ | ~2.3 | s |
| ¹³C | C-2 | ~151 | |
| ¹³C | C-4 | ~138 | |
| ¹³C | C-5 | ~125 | |
| ¹³C | 4-CH₃ | ~11 |
Note: Chemical shifts are approximate and can vary depending on the specific substituents on the oxazole ring.
Table 3: Representative Mass Spectrometry Data
| Ion | m/z (calculated) | Significance |
| [M]⁺ | 83.0371 | Molecular ion (for C₄H₅NO) |
| [M-H]⁺ | 82.0293 | Loss of a hydrogen atom |
| [M-CO]⁺ | 55.0395 | Loss of carbon monoxide |
| [M-HCN]⁺ | 56.0316 | Loss of hydrogen cyanide |
Note: Fragmentation patterns can be complex and depend on the specific structure and ionization method.
Conclusion
The structural elucidation of 4-methyl-oxazole derivatives is a critical step in their development for various applications. Single-crystal X-ray diffraction provides the most definitive and high-resolution structural information, but its reliance on high-quality single crystals can be a significant hurdle. NMR spectroscopy and mass spectrometry are indispensable complementary techniques that provide crucial information about the molecule's connectivity, solution-state behavior, and molecular formula. A comprehensive understanding of the strengths and limitations of each technique, coupled with a systematic approach to crystallization and data analysis, is essential for the successful and unambiguous characterization of these important heterocyclic compounds.
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Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate. [Link]
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Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Iraqi Journal of Science. [Link]
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Effect of Liquid-Liquid Phase Separation During Crystallization. LUTPub. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 2-Substituted-4-Methyl-1,3-Oxazoles: A Comparative Analysis of Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. The ability to efficiently and selectively introduce substituents at the 2-position of this heterocyclic system is therefore of paramount importance in drug discovery and development. This guide provides an in-depth technical comparison of synthetic strategies for accessing 2-substituted-4-methyl-1,3-oxazoles, with a primary focus on the validation of reaction products derived from the versatile building block, 2-Bromo-4-methyl-1,3-oxazole hydrochloride. We will explore its performance in key cross-coupling reactions and provide a comparative analysis with alternative synthetic methodologies, supported by experimental data and mechanistic insights.
The Central Role of 2-Bromo-4-methyl-1,3-oxazole Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-4-methyl-1,3-oxazole hydrochloride serves as a readily accessible and reactive electrophile for the introduction of a wide range of functionalities at the C2-position of the oxazole ring. Its utility is most prominently demonstrated in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
A critical consideration when utilizing the hydrochloride salt is the need to neutralize the HCl to unmask the reactive free base of the oxazole and to prevent the protonation and deactivation of the basic reagents required in the catalytic cycles. This is typically achieved by using an additional equivalent of the base in the reaction mixture.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2][3] For 2-Bromo-4-methyl-1,3-oxazole, this reaction provides a direct route to 2-aryl- and 2-vinyl-4-methyl-1,3-oxazoles.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methyl-1,3-oxazole with Phenylboronic Acid
Comparative Data for Suzuki-Miyaura Coupling
| Electrophile | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O | 80 | - | 81 | [1] |
| 2-Bromomethyl-4,5-diphenyloxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | Toluene | 100 | 12 | 85 | [4] |
| 2-Bromo-4-methyl-1,3-oxazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | 12 | ~75-85 (Estimated) | - |
Note: The yield for 2-Bromo-4-methyl-1,3-oxazole is an educated estimate based on typical yields for similar heterocyclic systems, factoring in the potential for slightly lower yields due to the specific substrate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Its selection provides a good starting point for optimization.[3]
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without promoting significant side reactions. Three equivalents are used to both neutralize the hydrochloride salt and drive the catalytic cycle.
-
Solvent: A mixture of dioxane and water is often employed to ensure the solubility of both the organic and inorganic reaction components.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful tool for the synthesis of 2-amino-4-methyl-1,3-oxazoles, which are key intermediates in the development of various pharmaceuticals.[5][6]
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-4-methyl-1,3-oxazole with Aniline
Comparative Data for Buchwald-Hartwig Amination
| Electrophile | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 2-7 | 99 | [7] |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 | High | [8] |
| 2-Bromo-4-methyl-1,3-oxazole | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (3.0) | Toluene | 100 | 16 | ~70-80 (Estimated) | - |
Note: The yield for 2-Bromo-4-methyl-1,3-oxazole is an educated estimate based on typical yields for similar heterocyclic systems, factoring in the potential for slightly lower yields due to the specific substrate.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of a broad range of aryl halides.[9]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent catalytic steps. Three equivalents are necessary to neutralize the hydrochloride and drive the reaction.
-
Solvent: Toluene is a standard high-boiling, non-polar solvent for this transformation.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling provides a direct and efficient method for the synthesis of 2-alkynyl-4-methyl-1,3-oxazoles, which are valuable precursors for further synthetic manipulations and are found in some natural products.[10][11][12]
Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-methyl-1,3-oxazole with Phenylacetylene
Comparative Data for Sonogashira Coupling
| Electrophile | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-isopropylpyrazine | Phenylacetylene | Pd(OAc)₂ (2.5) | CuI (5) | Et₃N (2.0) | DMF | 80-100 | - | 96 | [13] |
| 3-Bromo-1,2-diketone | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (excess) | Et₃N | Reflux | 1 | High | [14] |
| 2-Bromo-4-methyl-1,3-oxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3.0) | THF | RT | 24 | ~80-90 (Estimated) | - |
Note: The yield for 2-Bromo-4-methyl-1,3-oxazole is an educated estimate based on typical yields for similar heterocyclic systems.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium(II) precatalyst and a copper(I) co-catalyst is the classic and highly effective system for Sonogashira couplings.[15]
-
Base: Triethylamine serves a dual role as both the base to deprotonate the terminal alkyne and as a solvent. An excess is used to also neutralize the hydrochloride salt.
-
Solvent: Tetrahydrofuran is a common solvent that facilitates the dissolution of all reaction components.
Alternative Synthetic Routes to 2-Substituted-4-Methyl-1,3-Oxazoles
While cross-coupling reactions with 2-bromo-4-methyl-1,3-oxazole offer a convergent and versatile approach, several classical and modern synthetic methods provide alternative pathways to the 2-substituted-4-methyl-1,3-oxazole core. These methods often start from more fundamental, acyclic precursors.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone.[16][17][18] To synthesize a 2-substituted-4-methyl-1,3-oxazole, one would start with an appropriately N-acylated 1-aminopropan-2-one.
Advantages:
-
Well-established and reliable method.
-
Good for the synthesis of a wide range of substituted oxazoles.
Disadvantages:
-
Requires the synthesis of the α-acylamino ketone precursor, which can be a multi-step process.
-
Often requires harsh dehydrating agents and high temperatures.
Blümlein-Lewy Synthesis and Related Methods
This method involves the reaction of an α-haloketone with a primary amide.[11] For the synthesis of a 2-substituted-4-methyl-1,3-oxazole, 1-bromo- or 1-chloropropan-2-one would be reacted with the corresponding primary amide.
Advantages:
-
Utilizes readily available starting materials.
Disadvantages:
-
Can suffer from side reactions, leading to lower yields.
-
The synthesis of the required α-haloketone can be challenging.
Comparative Analysis and Conclusion
| Feature | Cross-Coupling with 2-Bromo-4-methyl-1,3-oxazole | Robinson-Gabriel Synthesis | Blümlein-Lewy Synthesis |
| Versatility | High; a single precursor for diverse functionalities. | Moderate; requires synthesis of a specific precursor for each target. | Moderate; dependent on the availability of the corresponding amide. |
| Convergence | High; late-stage functionalization. | Low; linear synthesis. | Low; linear synthesis. |
| Reaction Conditions | Generally mild to moderate, but can require optimization. | Often harsh (strong acids, high temperatures). | Can be variable, sometimes with side reactions. |
| Substrate Scope | Broad for the coupling partner. | Broad for the acyl group. | Dependent on the stability of the amide. |
| Overall Efficiency | Often high, especially for library synthesis. | Can be lower due to the multi-step nature of precursor synthesis. | Variable, can be moderate to low. |
While classical methods like the Robinson-Gabriel and Blümlein-Lewy syntheses remain valuable tools for the synthesis of specific target molecules, they often lack the flexibility and efficiency of the cross-coupling approaches for the generation of diverse compound libraries. The judicious choice of reaction conditions, particularly the base when starting from the hydrochloride salt, is crucial for the successful application of these powerful cross-coupling methodologies.
References
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Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Molecules. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. [Link]
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ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
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Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
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R Discovery. (2011). Silver mediated one-step synthesis of oxazoles from α-haloketones. [Link]
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Wikipedia. Robinson–Gabriel synthesis. [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
Scribd. 5-Iii) Sem 4. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Tetrahedron. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
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ResearchGate. (2002). Liquid-phase hydrodechlorination of chlorobenzene over palladium-supported catalysts: Influence of HCl formation and NaOH addition. [Link]
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SynArchive. Robinson-Gabriel Synthesis. [Link]
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Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
PMC. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Publishing. Synthesis of fused oxazole-containing coumarin derivatives via oxidative cross coupling reaction using a combination of CuCl2 and TBHP. [Link]
-
ACS Publications. Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. [Link]
-
ChemRxiv. Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. [Link]
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Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
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ResearchGate. (2025). Ligand-Free Suzuki Coupling of Arylboronic Acids with Methyl (E)-4-Bromobut-2-enoate: Synthesis of Unconventional Cores of HIV-1 Protease Inhibitors. [Link]
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Semantic Scholar. Aminoketone, oxazole and thiazole synthesis. Part 15. 2-[4-(4-Halobenzenesulphonyl)-phenyl]-5-aryloxazoles. [Link]
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Semantic Scholar. (2005). synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. (2025). Suzuki Cross Coupling Reaction-A Review. [Link]
-
ResearchGate. (2025). Synthesis of 2,4,5-Trisubstituted Oxazoles. [Link]
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MDPI. (2021). Effect of Pd Precursor Salts on the Chemical State, Particle Size, and Performance of Activated Carbon-Supported Pd Catalysts for the Selective Hydrogenation of Palm Biodiesel. [Link]
-
PubMed. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. [Link]
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ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. [Link]
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Safety Operating Guide
2-Bromo-4-methyl-1,3-oxazole hydrochloride proper disposal procedures
The following guide details the technical disposal procedures for 2-Bromo-4-methyl-1,3-oxazole hydrochloride .
Executive Summary: Immediate Action Card
| Critical Parameter | Directive |
| Waste Stream | Solid Halogenated Organic Waste (Do NOT dissolve in water for drain disposal).[1] |
| RCRA Classification | Likely D002 (Corrosive) & P/U-Listed equivalent (Toxic/Reactive).[1] Treat as Hazardous Chemical Waste .[1] |
| Incompatibility | Strong Bases, Oxidizers, Nucleophiles. (Risk of exothermic hydrolysis or substitution).[2][1] |
| Spill Response | Isolate area.[1][3][4][5] Wear PPE (Nitrile + Butyl gloves).[1][6] Absorb with inert material (Vermiculite).[1] |
| Disposal Method | High-Temperature Incineration via licensed hazardous waste contractor.[1] |
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its reactive nature.[2] 2-Bromo-4-methyl-1,3-oxazole hydrochloride is not merely "chemical waste"; it is a functionalized heterocyclic salt .[2][1]
2.1 The Mechanistic Hazard
-
Halogenated Heterocycle: The C2-bromo position on the oxazole ring is electrophilic.[1] In the presence of strong nucleophiles (amines, thiols, hydroxide), it can undergo nucleophilic aromatic substitution (
), potentially releasing bromide ions and generating heat.[2] -
Hydrochloride Salt: The .HCl moiety renders the compound acidic and hygroscopic.[1] Upon contact with moisture, it can hydrolyze to release hydrochloric acid fumes, posing an inhalation risk and corroding metal containers.[2]
-
Thermal Instability: Oxazoles can undergo ring-opening or rearrangement under high thermal stress or acidic conditions, necessitating temperature-controlled storage prior to disposal.[2][1]
2.2 Toxicology & Exposure Risks[1]
-
Acute Toxicity: Treat as Category 3 (Oral/Dermal) .[1][7] Halogenated oxazoles often exhibit higher toxicity than their non-halogenated counterparts due to metabolic activation.[1]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B/1C equivalent due to HCl hydrolysis on wet surfaces).[1]
Operational Disposal Protocol
Objective: Isolate the compound from the environment and incompatible waste streams until final destruction via incineration.[1]
Phase 1: Pre-Disposal Stabilization
Do not attempt to neutralize this compound in the lab unless part of a validated experimental quenching protocol. Neutralization generates heat and can trigger side reactions.[1]
-
Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container with a Teflon-lined screw cap.[1] Avoid metal containers due to acid corrosion.[1]
-
Labeling: Mark the container immediately:
Phase 2: Waste Stream Segregation
This is the most critical step to prevent accidents.[1]
-
Solid Waste: If the material is solid (powder/crystals), place the original container inside a secondary clear plastic bag (double containment) and place it in the Solid Halogenated Waste drum.[1]
-
Liquid/Solution Waste: If dissolved in solvent (e.g., DCM, Methanol):
Phase 3: Final Disposal (Contractor)
The only acceptable destruction method is High-Temperature Incineration equipped with a scrubber system to capture acid gases (HBr, HCl, NOx) generated during combustion.[2][1]
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste protocols.
Emergency Procedures
5.1 Spill Response (Laboratory Scale < 50g)
-
Evacuate & Ventilate: Clear the immediate area.[1] If powder is airborne, evacuate the lab.[2]
-
PPE Upgrade: Wear Double Nitrile Gloves (or Silver Shield for longer exposure), safety goggles, and a lab coat.[2]
-
Containment:
-
Cleanup: Scoop material into a wide-mouth jar. Label "Hazardous Waste - Spill Debris (Contains 2-Bromo-4-methyl-1,3-oxazole)".[2][1]
-
Decontamination: Wipe surface with a dilute soap solution, followed by water.[1] Collect all wipes as hazardous waste.[1]
5.2 First Aid
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][4][9] Seek medical attention (HCl burns can be delayed).[1][4]
-
Skin Contact: Remove contaminated clothing.[1][3][4][7][8][9][10] Wash skin with soap and water.[1][3][4][5][7][8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2][4][9]
Regulatory & Compliance Data
| Parameter | Specification | Note |
| EPA Waste Code | D002 (Corrosivity) | Due to HCl hydrolysis.[1] |
| EPA Waste Code | D003 (Reactivity) | Potential assignment if highly reactive.[1] |
| Halogen Content | Yes (Bromine) | Must be incinerated; cannot be fuel-blended easily.[1] |
| DOT Shipping | UN 3261 | Corrosive solid, acidic, organic, n.o.s.[2] |
References
-
PubChem. (2025).[1] 2-(Bromomethyl)-1,3-oxazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
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- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-4-methyl-1,3-oxazole Hydrochloride
Executive Safety Summary
2-Bromo-4-methyl-1,3-oxazole hydrochloride is a specialized halogenated heteroaromatic building block. While specific toxicological data for this exact intermediate may be sparse in public databases, its structural components dictate a high-hazard handling protocol .
-
Primary Risks: Severe mucosal irritation (HCl hydrolysis), potential skin sensitization (halogenated heterocycle), and ocular damage.
-
Operational Status: Handle as a Corrosive Solid and Potential Sensitizer .
-
Immediate Action: All handling must occur within a certified chemical fume hood.
Critical Hazard Analysis: The "Why" Behind the Protocol
To select the correct PPE, we must deconstruct the molecule into its functional risk factors. This is not just a "powder"; it is a reactive salt.
| Functional Component | Hazard Mechanism | Implication for PPE |
| Hydrochloride Salt (.HCl) | Hydrolysis: Upon contact with moisture (sweat, mucous membranes), it hydrolyzes to release hydrochloric acid. | Respiratory: Inhalation of dust causes immediate acid burns to the upper respiratory tract. Skin: Hygroscopic dust clinging to sweaty skin causes delayed chemical burns. |
| Bromine Substituent (-Br) | Alkylating Potential: Halogenated positions on heterocycles can be reactive alkylating agents, posing potential mutagenic or sensitizing risks. | Gloves: Standard latex is insufficient. Halogens can degrade glove materials; permeation resistance is critical. |
| Oxazole Ring | Pharmacophore Activity: As a drug precursor, it may possess unknown biological activity. | Containment: Zero-skin-contact policy is mandatory (Double-gloving). |
PPE Protocol: The Defense System
A. Respiratory Protection (The Primary Barrier)
-
Solid State (Weighing/Transfer): The salt form is likely fine and electrostatic.
-
Minimum: N95 disposable respirator (if outside hood - Not Recommended ).
-
Standard: Work inside a Class II, Type A2 Biological Safety Cabinet or Chemical Fume Hood.
-
High Risk (Spill Cleanup):[1] Half-face respirator with P100 (HEPA) cartridges.
-
-
Solution State:
-
If dissolved in organic solvents (e.g., DCM, DMF), use a Multi-Gas Cartridge (Organic Vapor + Acid Gas) to protect against both the solvent and potential HCl off-gassing.
-
B. Ocular & Face Protection[1][2][3][4][5][6]
-
Standard: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
-
High Volume (>10g): Face shield worn over goggles to protect the neck and face from projectile powder or splashes.
C. Hand Protection (Glove Permeation Logic)
Halogenated organic salts can permeate standard nitrile over time.
-
Technique: Double Gloving with "Breakthrough Indicator" logic.
-
Inner Glove: 4 mil Nitrile (Bright color, e.g., Orange/White).
-
Outer Glove: 5-8 mil Extended Cuff Nitrile (Dark color, e.g., Blue/Black).
-
Change Frequency: Immediately upon splash or every 60 minutes of active handling.
-
-
Chemical Compatibility Table:
| Glove Material | Compatibility | Estimated Breakthrough | Notes |
| Nitrile (Disposable) | Good (Solids) | >240 min (Solid) | Acceptable for dry powder handling. |
| Latex | Poor | <10 min | DO NOT USE. Poor resistance to organic halides. |
| Laminate (Silver Shield) | Excellent | >480 min | Required for cleaning concentrated liquid spills. |
Operational Workflow: Step-by-Step Handling
This workflow is designed to minimize static discharge and dust generation, the two most common causes of exposure for hydrochloride salts.
Phase 1: Preparation
-
Static Control: Place an ionizing bar or anti-static gun inside the fume hood. HCl salts are prone to static cling.
-
Surface Prep: Line the work surface with plastic-backed absorbent pads (absorbent side up) to capture invisible dust.
Phase 2: Weighing & Transfer
-
Tare: Tare the receiving vessel with its lid on to avoid drift.
-
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
-
The "Tap" Method: Gently tap the spatula against the inner wall of the receiving vessel to dislodge powder. Never blow on the spatula.
-
Seal: Wipe the threads of the receiving vessel with a dry Kimwipe before closing to prevent salt grinding in the cap (which can crack the cap or aerosolize dust upon reopening).
Phase 3: Decontamination (The "Invisible" Danger)
-
Solvent Wipe: Wipe the exterior of the source bottle and receiving vessel with a tissue dampened in Ethanol or Isopropanol.
-
Acid Neutralization: Wipe the balance pan with a mild bicarbonate solution (5% NaHCO3) followed by water. This neutralizes any microscopic acidic residue.
Visual Decision Matrix: PPE Selection
Figure 1: Decision matrix for selecting the appropriate PPE based on physical state and quantity.
Emergency Response & Disposal
A. Spill Management[7]
-
Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water) to dissolve/dampen, then wipe up.
-
Liquid Spill: Cover with sodium bicarbonate to neutralize the HCl component, then absorb with vermiculite.
B. Waste Disposal (Critical Logistical Step)
Do not mix with general organic waste without checking compatibility.
-
Stream: Halogenated Organic Waste .[2]
-
Labeling: Must explicitly state "Contains Bromine" and "Acidic Organic Solid."
-
Destruction: High-temperature incineration is required to safely break down the oxazole ring and capture bromine/chlorine emissions.
References
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]
-
PubChem. Compound Summary: 2-Bromo-4-methyl-1,3-oxazole (Parent Compound). National Library of Medicine. (Used for structural hazard inference). [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
